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2-(2,3,4-Trimethoxyphenyl)propionic acid Documentation Hub

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  • Product: 2-(2,3,4-Trimethoxyphenyl)propionic acid
  • CAS: 71989-99-6

Core Science & Biosynthesis

Foundational

Metabolic Profiling and Biotransformation Pathways of 2-(2,3,4-Trimethoxyphenyl)propionic Acid

[1] Executive Summary This technical guide delineates the predicted and experimentally verifiable metabolic pathways of 2-(2,3,4-Trimethoxyphenyl)propionic acid (TMPPA).[1] As a polymethoxylated phenylpropionic acid deri...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide delineates the predicted and experimentally verifiable metabolic pathways of 2-(2,3,4-Trimethoxyphenyl)propionic acid (TMPPA).[1] As a polymethoxylated phenylpropionic acid derivative, TMPPA represents a lipophilic pharmacophore sharing structural homology with agents like trimebutine and various NSAIDs.

This analysis focuses on the regioselectivity of O-demethylation mediated by Cytochrome P450 (CYP) enzymes and the critical safety implications of acyl glucuronidation . It provides a roadmap for researchers to elucidate biotransformation routes, identify reactive intermediates, and validate metabolic stability during preclinical drug development.

Physicochemical Context & Metabolic Logic

The metabolism of TMPPA is governed by two structural dominants:

  • The Electron-Rich Aromatic Ring: The 2,3,4-trimethoxy substitution pattern creates a highly electron-rich system, making it a prime substrate for oxidative attack (CYP450s).[1]

  • The Steric "Sandwich": The methoxy group at position 3 is sterically crowded by neighbors at 2 and 4.[1] Consequently, enzymatic O-demethylation is predicted to occur preferentially at the 4-position (least hindered, para-directing resonance) or the 2-position , with the 3-position being the most resistant.

  • The Carboxylic Acid Tail: This moiety directs Phase II metabolism toward acyl glucuronidation, a pathway associated with potential idiosyncratic toxicity via protein adduct formation.[1]

Phase I Metabolism: The Oxidative Cascade

Regioselective O-Demethylation

The primary clearance mechanism for TMPPA is oxidative O-demethylation.[1] Based on Electronic Structure Theory (EST) and CYP isoform docking preferences (specifically CYP2D6 and CYP3A4), the reaction kinetics follow a specific hierarchy.

  • Primary Pathway (M1 Formation): 4-O-demethylation .[1] The 4-methoxy group is sterically accessible and electronically activated. Removal yields 2-(2,3-dimethoxy-4-hydroxyphenyl)propionic acid .

  • Secondary Pathway (M2 Formation): 2-O-demethylation .[1] The 2-methoxy group is ortho to the propionic acid side chain. While sterically hindered by the chain, it is more accessible than the 3-methoxy group.

  • Tertiary Pathway (M3 Formation): 3-O-demethylation .[1] This is a minor pathway due to the "buttressing effect" of the 2- and 4-methoxy groups.

Catechol Formation and Quinone Risk

Sequential demethylation (e.g., M1


 di-demethylation) leads to the formation of catechols  (1,2-dihydroxybenzenes).[1]
  • Risk: Catechols can undergo auto-oxidation to form ortho-quinones , which are reactive electrophiles capable of depleting Glutathione (GSH) or binding covalently to cellular proteins (hepatotoxicity signal).[1]

Pathway Visualization

The following diagram illustrates the predicted biotransformation cascade.

MetabolicPathway Parent Parent: 2-(2,3,4-Trimethoxyphenyl) propionic acid M1 M1: 4-O-desmethyl (Major Phenol) Parent->M1 CYP2D6/3A4 (Major) M2 M2: 2-O-desmethyl (Minor Phenol) Parent->M2 CYP Isoforms (Minor) AG Acyl Glucuronide (Reactive Electrophile) Parent->AG UGT1A9/2B7 (Direct Conjugation) Catechol Catechol Intermediate (2,3-dimethoxy-4-hydroxy...) M1->Catechol CYP450 (Sequential Oxid.) M1_Glu M1-O-Glucuronide (Stable Ether) M1->M1_Glu UGT Isoforms M1_Sul M1-Sulfate M1->M1_Sul SULTs Quinone Reactive Ortho-Quinone (Toxicity Alert) Catechol->Quinone Auto-oxidation (-2H)

Figure 1: Predicted metabolic tree of TMPPA highlighting the divergence between stable ether glucuronidation and potentially reactive acyl glucuronidation/quinone formation.

Phase II Metabolism: Conjugation & Clearance[2][3][4]

Acyl Glucuronidation (The "Safety Switch")

As a carboxylic acid, TMPPA is a substrate for UGT enzymes (likely UGT1A9, UGT2B7).

  • Mechanism: The carboxyl group is conjugated with glucuronic acid to form an acyl glucuronide (AG) .[1]

  • Critical Safety Note: Unlike ether glucuronides (formed on phenols), acyl glucuronides are chemically reactive.[1] They can undergo:

    • Intramolecular Rearrangement: Migrating to form isomer-resistant glucuronides.[1]

    • Transacylation: Covalently binding to plasma proteins (e.g., albumin) via nucleophilic attack.[1] This is a known mechanism for NSAID-induced idiosyncrasy.

Phenolic Conjugation

The Phase I metabolites (M1, M2) possess free hydroxyl groups. These are rapidly capped by:

  • Sulfation (SULTs): High affinity, low capacity (predominant at low doses).[1]

  • Glucuronidation (UGTs): Low affinity, high capacity (predominant at high doses).[1]

Experimental Validation Protocols

To confirm these pathways, the following "Self-Validating" experimental workflow is recommended. This protocol ensures that unstable metabolites (like acyl glucuronides) are preserved for analysis.[1]

In Vitro Incubation Protocol

Objective: Generate and stabilize metabolites for LC-MS/MS identification.

StepParameterTechnical Rationale
System Human Liver Microsomes (HLM) + CytosolMicrosomes contain CYPs/UGTs; Cytosol contains SULTs.[1]
Cofactors NADPH (1 mM) + UDPGA (2 mM) + PAPSRequired for oxidation, glucuronidation, and sulfation respectively.[1]
Trapping Glutathione (GSH) / KCNCrucial: Add GSH (5 mM) to trap reactive quinones.[1] Add KCN to trap iminium ions (if amine impurities exist).
Quench Ice-cold Acetonitrile + 1% Formic AcidAcidification stabilizes acyl glucuronides, preventing hydrolysis during processing.[1]
Analytical Strategy (LC-MS/MS)
  • Instrument: Q-TOF or Orbitrap (High Resolution).

  • Polarity: Negative mode (for carboxylic acids) and Positive mode (for GSH adducts).[1]

  • Diagnostic Mass Shifts:

    • -14 Da: O-Demethylation (Loss of CH2).

    • +176 Da: Glucuronidation.

    • +305 Da: GSH Adduct (Sign of reactive intermediate).[1]

Experimental Workflow Diagram

Workflow Incubation Incubation (HLM + NADPH + UDPGA) Trapping Reactive Species Trap (+ GSH 5mM) Incubation->Trapping Simultaneous Quench Acidic Quench (ACN + 1% Formic Acid) Trapping->Quench T = 60 min Analysis LC-HRMS Analysis (Neg/Pos Mode) Quench->Analysis Centrifugation

Figure 2: Step-by-step experimental workflow for metabolite identification and reactive species trapping.

References & Authoritative Grounding

  • FDA Guidance for Industry. (2020).[1] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1]Link

  • Regan, S. L., et al. (2010).[1] Acyl Glucuronides: The Good, the Bad, and the Ugly of Drug Metabolism. Annual Reports in Medicinal Chemistry.[1] Link[1]

  • Testa, B., & Kramer, S. D. (2007).[1] The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Enzymes. Chemistry & Biodiversity.[1] Link[1]

  • Guengerich, F. P. (2008).[1] Cytochrome P450 and Chemical Toxicology.[1] Chemical Research in Toxicology.[1] Link[1]

Sources

Exploratory

Technical Assessment: Toxicology and Safety Profile of 2-(2,3,4-Trimethoxyphenyl)propionic Acid

This guide is structured as a high-level technical assessment for 2-(2,3,4-Trimethoxyphenyl)propionic acid (CAS: 71989-99-6). Given the limited public toxicological dossiers for this specific intermediate, this document...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical assessment for 2-(2,3,4-Trimethoxyphenyl)propionic acid (CAS: 71989-99-6). Given the limited public toxicological dossiers for this specific intermediate, this document functions as a predictive safety assessment and handling framework , utilizing Structure-Activity Relationship (SAR) analysis, read-across from structural analogs (phenylpropionic acids/NSAIDs), and standard risk assessment protocols for New Chemical Entities (NCEs).

Executive Summary & Compound Identification

2-(2,3,4-Trimethoxyphenyl)propionic acid is a substituted phenylpropionic acid derivative. Structurally, it belongs to the class of


-arylpropionic acids, a scaffold common to non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens" (e.g., Ibuprofen, Ketoprofen). However, the specific 2,3,4-trimethoxy  substitution pattern imparts unique physicochemical and metabolic properties distinct from common NSAIDs.

This compound is primarily encountered as a pharmaceutical intermediate or a research chemical in the synthesis of bioactive molecules targeting cardiovascular or neurological pathways (due to the trimethoxybenzene moiety).

PropertyData
CAS Number 71989-99-6
IUPAC Name 2-(2,3,4-trimethoxyphenyl)propanoic acid
Molecular Formula

Molecular Weight 240.25 g/mol
Physical State Solid (Crystalline powder)
Predicted pKa ~4.5 (Carboxylic acid)
Predicted LogP ~1.8 – 2.2
Solubility Low in water; Soluble in DMSO, Methanol, Ethanol

Physicochemical Safety & Handling

As a carboxylic acid derivative, the primary immediate hazards stem from its acidity and potential for local irritation.

Hazard Classification (GHS/CLP)

Based on SAR analysis of benzoic and phenylpropionic acid derivatives:

  • Skin Irritation (Category 2): Causes skin irritation upon prolonged contact.

  • Eye Irritation (Category 2A): Causes serious eye irritation due to acidic pH.

  • STOT-SE (Category 3): May cause respiratory irritation if inhaled as dust.

Stability and Reactivity
  • Chemical Stability: Stable under standard laboratory conditions.

  • Incompatibility: Reacts vigorously with strong oxidizing agents and strong bases (forming salts).

  • Decomposition: Thermal decomposition may release carbon monoxide (CO) and carbon dioxide (

    
    ).
    

Toxicological Profiling Strategy (The "Self-Validating System")

Since specific in vivo data is sparse, researchers must employ a Tiered Risk Assessment approach. This protocol ensures safety by treating the compound as an NCE until proven otherwise.

Tier 1: In Silico & Read-Across

The structure combines a phenylpropionic acid tail (associated with COX inhibition and GI irritation) and a trimethoxybenzene head (associated with metabolic activation via O-demethylation).

  • Genotoxicity Prediction: The structure does not contain classical structural alerts for mutagenicity (e.g., nitro groups, aromatic amines, epoxides). It is predicted negative in the Ames test (OECD 471) based on Cramer Class analysis.

  • Cardiotoxicity: The 2,3,4-trimethoxy motif is found in Trimetazidine (anti-anginal). However, without the piperazine ring, hERG inhibition risk is moderate-to-low but should be verified.

Tier 2: Metabolic Activation Pathways

The presence of three methoxy groups suggests extensive metabolism. The primary clearance pathway is predicted to be O-demethylation via Cytochrome P450 enzymes (likely CYP2D6 or CYP3A4), followed by conjugation.

Risk Alert: Sequential O-demethylation can theoretically lead to the formation of quinone methides or catechols , which are electrophilic species capable of protein binding (haptenization). This necessitates sensitization testing.

Visualizing the Safety Assessment Workflow

The following diagram outlines the decision logic for handling this compound in a drug discovery context.

SafetyWorkflow Start Compound Acquisition: 2-(2,3,4-TMPPA) InSilico Tier 1: In Silico Assessment (Derek/Sarah Nexus) Start->InSilico AlertCheck Structural Alerts Found? InSilico->AlertCheck InVitro Tier 2: In Vitro Screening (Ames, hERG, Cytotoxicity) AlertCheck->InVitro No Alerts Stop Stop/Redesign (High Toxicity Risk) AlertCheck->Stop High Mutagenic Potential MetabStab Metabolic Stability (Liver Microsomes) InVitro->MetabStab Safe Proceed to In Vivo (PK/PD Studies) MetabStab->Safe Clean Profile MetabStab->Stop Reactive Metabolites

Caption: Tiered safety assessment workflow for 2-(2,3,4-Trimethoxyphenyl)propionic acid prior to in vivo use.

Specific Experimental Protocols

To validate the safety of this compound in your specific application, the following assays are recommended.

Protocol: Metabolic Stability & Reactive Metabolite Trapping

Objective: Determine if the trimethoxy group generates reactive quinones.

  • Incubation System: Pooled human liver microsomes (HLM) (0.5 mg/mL protein).

  • Substrate Conc: 10 µM 2-(2,3,4-TMPPA).

  • Trapping Agent: Glutathione (GSH) at 5 mM (to trap electrophiles).

  • Cofactor: NADPH regenerating system.

  • Procedure:

    • Pre-incubate HLM and substrate for 5 min at 37°C.

    • Initiate with NADPH.

    • Sample at 0, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS. Look for GSH-adducts (+307 Da shift).

    • Interpretation: Presence of GSH adducts indicates potential for idiosyncratic toxicity (DILI risk).

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: Establish the


 in HepG2 cells to define the therapeutic window.
  • Seeding: Seed HepG2 cells at

    
     cells/well in 96-well plates.
    
  • Dosing: Treat with serial dilutions of the compound (0.1 µM to 100 µM) for 24 hours.

  • Readout: Add MTT reagent; incubate 4 hours. Solubilize formazan crystals with DMSO.

  • Measurement: Absorbance at 570 nm.

  • Threshold:

    
     suggests significant cytotoxicity; proceed with caution.
    

Predicted Metabolic Pathway

Understanding the metabolism is critical for interpreting toxicity data. The 2,3,4-trimethoxy pattern typically undergoes regioselective demethylation.

Metabolism Parent Parent: 2-(2,3,4-TMPPA) M1 M1: 2-O-desmethyl (Phenol) Parent->M1 CYP450 (Minor) M2 M2: 3-O-desmethyl (Phenol) Parent->M2 CYP450 (Major) Gluc Glucuronide Conjugate M1->Gluc UGT M2->Gluc UGT Quinone Quinone Methide (Reactive) M2->Quinone Oxidation (Bioactivation Risk)

Caption: Predicted metabolic fate. M2 (3-O-desmethyl) is often the major metabolite for similar substrates.

References & Authority

The following sources provide the methodological grounding for the protocols and SAR assessments used in this guide.

  • OECD Guidelines for the Testing of Chemicals. Test No. 471: Bacterial Reverse Mutation Test (Ames Test). OECD Publishing. Link

  • ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7a: Endpoint specific guidance.Link

  • FDA Guidance for Industry. In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies.Link

Protocols & Analytical Methods

Method

synthesis protocol for 2-(2,3,4-Trimethoxyphenyl)propionic acid

Application Note: High-Purity Synthesis of 2-(2,3,4-Trimethoxyphenyl)propionic Acid Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-(2,3,4-trimethoxyphenyl)propionic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 2-(2,3,4-Trimethoxyphenyl)propionic Acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(2,3,4-trimethoxyphenyl)propionic acid , a structural analog of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs) and a critical intermediate in the synthesis of complex poly-oxygenated heterocycles.

While linear 3-phenylpropionic acids (hydrocinnamic acids) are easily accessible via Knoevenagel condensation, the branched 2-aryl isomer requires specific strategies to install the


-methyl group and the carboxylic acid at the same benzylic carbon. This protocol utilizes a Hypervalent Iodine-Mediated 1,2-Aryl Migration  (Moriarty Rearrangement). This method is selected over traditional heavy-metal catalyzed routes (e.g., Thallium(III) nitrate) to ensure a greener profile and higher regioselectivity, specifically accommodating the steric crowding of the 2,3,4-trimethoxy substitution pattern.

Retrosynthetic Analysis & Strategy

The synthesis is designed to bypass the regioselectivity issues inherent in direct Friedel-Crafts alkylation of 1,2,3-trimethoxybenzene. Instead, we utilize the commercially available 2,3,4-trimethoxybenzaldehyde to lock the substitution pattern early in the sequence.

Strategic Logic:

  • Skeleton Construction: Grignard addition establishes the propyl carbon chain.

  • Oxidation: Conversion to the propiophenone sets up the rearrangement precursor.

  • 1,2-Aryl Migration (Key Step): Use of Iodobenzene Diacetate (PIDA) drives the rearrangement of the ethyl ketone to the

    
    -aryl ester. This method exploits the electron-rich nature of the trimethoxy ring to facilitate migration.
    
  • Hydrolysis: Mild saponification yields the final acid.

Retrosynthesis Target Target: 2-(2,3,4-Trimethoxyphenyl)propionic acid Ester Intermediate: Methyl 2-(2,3,4-trimethoxyphenyl)propionate Target->Ester Hydrolysis Ketone Precursor: 1-(2,3,4-Trimethoxyphenyl)propan-1-one Ester->Ketone 1,2-Aryl Migration (PhI(OAc)2) Alcohol Intermediate: 1-(2,3,4-Trimethoxyphenyl)propan-1-ol Ketone->Alcohol Oxidation Start Starting Material: 2,3,4-Trimethoxybenzaldehyde Alcohol->Start Grignard (EtMgBr)

Figure 1: Retrosynthetic disconnection showing the conversion of the aldehyde to the target branched acid via oxidative rearrangement.

Experimental Protocol

Phase 1: Grignard Addition & Oxidation

Objective: Synthesis of 1-(2,3,4-trimethoxyphenyl)propan-1-one.

Rationale: Direct Friedel-Crafts acylation of 1,2,3-trimethoxybenzene often yields the symmetric 3,4,5-isomer or mixtures. Starting from the aldehyde guarantees the 2,3,4-pattern.[1]

Reagents Table:

Reagent MW ( g/mol ) Equiv. Role
2,3,4-Trimethoxybenzaldehyde 196.20 1.0 Substrate
Ethylmagnesium Bromide (3.0M in Et2O) 133.27 1.2 Nucleophile
TEMPO 156.25 0.01 Catalyst (Oxidation)
Sodium Hypochlorite (NaOCl, 10%) 74.44 1.5 Oxidant

| KBr | 119.00 | 0.1 | Co-catalyst |

Step-by-Step Methodology:

  • Grignard Addition:

    • In a flame-dried 3-neck flask under Argon, dissolve 2,3,4-trimethoxybenzaldehyde (10.0 g, 51 mmol) in anhydrous THF (100 mL).

    • Cool to 0°C. Dropwise add EtMgBr (20.4 mL, 61 mmol) over 30 mins.

    • Allow to warm to RT and stir for 2 hours.

    • Quench: Pour into saturated NH₄Cl (aq) and extract with EtOAc (3x). Dry (Na₂SO₄) and concentrate to yield the crude alcohol (pale yellow oil). Note: Proceed directly to oxidation.

  • TEMPO-Mediated Oxidation:

    • Dissolve the crude alcohol in CH₂Cl₂ (150 mL). Add KBr (0.6 g) and TEMPO (80 mg).

    • Cool to 0°C. Add NaOCl solution (buffered to pH 9 with NaHCO₃) dropwise while vigorously stirring.

    • Monitor by TLC (Hexane/EtOAc 7:3). The alcohol spot (R_f ~0.3) should disappear, replaced by the ketone (R_f ~0.6).

    • Workup: Separate phases. Wash organic layer with 10% Na₂S₂O₃ (to quench oxidant), then brine. Dry and concentrate.

    • Purification: Recrystallize from cold hexane or perform short-path silica chromatography.

    • Yield Target: >85% over two steps.

Phase 2: Oxidative Rearrangement (The Moriarty Protocol)

Objective: Conversion of ethyl ketone to methyl ester via 1,2-aryl shift.

Rationale: This step avoids toxic Thallium salts (Taylor-McKillop). The hypervalent iodine reagent, PhI(OAc)₂, generates an


-organoiodine intermediate that undergoes a stereoelectronic-controlled migration of the electron-rich aryl group.

Reagents Table:

Reagent MW ( g/mol ) Equiv. Role
1-(2,3,4-Trimethoxyphenyl)propan-1-one 224.25 1.0 Substrate
Iodobenzene Diacetate (PIDA) 322.10 1.1 Oxidant/Rearrangement Agent
Trimethyl Orthoformate (TMOF) 106.12 3.0 Solvent/Water Scavenger
Sulfuric Acid (H₂SO₄) 98.08 2.0 Catalyst

| Methanol (MeOH) | 32.04 | Solvent | Reaction Medium |

Step-by-Step Methodology:

  • Setup: Dissolve the ketone (5.0 g, 22.3 mmol) in MeOH (50 mL). Add TMOF (7.3 mL).

  • Catalyst Addition: Add conc. H₂SO₄ (1.2 mL) dropwise. Caution: Exothermic.

  • Oxidant Addition: Add PIDA (7.9 g, 24.5 mmol) in one portion.

  • Reaction: Heat to 50°C for 4–6 hours.

    • Mechanistic Insight: The reaction proceeds via the formation of a dimethyl ketal, followed by electrophilic attack of the iodine species at the

      
      -position, and finally the 1,2-aryl migration which displaces iodobenzene.
      
  • Workup:

    • Evaporate MeOH/TMOF under reduced pressure.

    • Dilute residue with water and extract with Et₂O.

    • Wash organic layer with sat. NaHCO₃ (to remove acid) and water.

    • Crucial Step: The byproduct is Iodobenzene (PhI). It must be removed via vacuum distillation or careful column chromatography (Silica, Hexane/EtOAc gradient).

  • Product: Methyl 2-(2,3,4-trimethoxyphenyl)propionate.

Mechanism Ketone Aryl Ethyl Ketone Ketal Dimethyl Ketal Ketone->Ketal TMOF/H+ IodineInt α-Iodine Intermediate Ketal->IodineInt PhI(OAc)2 Rearranged Rearranged Ester IodineInt->Rearranged 1,2-Aryl Shift (-PhI)

Figure 2: Simplified mechanistic flow of the hypervalent iodine mediated rearrangement.

Phase 3: Hydrolysis & Isolation

Objective: Isolation of the final carboxylic acid.[1]

  • Saponification: Dissolve the ester in THF/Water (1:1). Add LiOH·H₂O (3.0 equiv). Stir at RT for 3 hours.

  • Workup:

    • Remove THF under vacuum.

    • Wash the aqueous phase with Et₂O (removes any unreacted ester or residual PhI).

    • Acidification: Cool aqueous phase to 0°C and acidify to pH 2 with 1M HCl. The product should precipitate as a white solid.

  • Isolation: Filter the precipitate. If oil forms, extract with DCM, dry, and concentrate.

  • Recrystallization: Recrystallize from EtOAc/Hexane to obtain analytical purity.

Analytical Characterization (Expected Data)

  • Physical State: White crystalline solid.

  • Melting Point: Expected range 95–98°C.

  • 1H NMR (400 MHz, CDCl₃):

    • 
       11.0 (br s, 1H, COOH)
      
    • 
       6.85 (d, J=8.5 Hz, 1H, Ar-H5)
      
    • 
       6.65 (d, J=8.5 Hz, 1H, Ar-H6)
      
    • 
       4.05 (q, J=7.0 Hz, 1H, Ar-CH -COOH)
      
    • 
       3.88, 3.85, 3.82 (s, 9H, 3x OMe)
      
    • 
       1.48 (d, J=7.0 Hz, 3H, CH-CH ₃)
      
  • Mass Spectrometry (ESI-): m/z 239 [M-H]⁻.

Critical Process Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Phase 2 Incomplete KetalizationEnsure TMOF is fresh and anhydrous. Increase H₂SO₄ slightly.
Product is an Oil Impurities (PhI)Perform rigorous acid/base extraction. Wash the basic aqueous layer with ether before acidification.
Regioisomer Contamination Starting Material PurityVerify 2,3,4-trimethoxybenzaldehyde purity by NMR before starting.

References

  • Moriarty, R. M., et al. (1984). "Synthesis of alpha-functionalized ketones using hypervalent iodine reagents." Synthesis, 1984(09), 683-684.

  • Prakash, O., et al. (1992). "Hypervalent Iodine in Organic Synthesis." Aldrichimica Acta, 25(2), 29.

  • Singh, O. V., & Wirth, T. (2012). "Iodobenzene Diacetate." Encyclopedia of Reagents for Organic Synthesis.

  • Tamura, Y., et al. (1981). "A novel rearrangement of alkyl aryl ketones to alpha-arylalkanoic acid esters." Synthesis, 1981(3), 226-227.

Disclaimer: This protocol involves the use of hazardous chemicals (strong acids, oxidants). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application

Application Note: HPLC Method Development for 2-(2,3,4-Trimethoxyphenyl)propionic Acid

This guide outlines a comprehensive, scientifically grounded approach to developing an HPLC method for 2-(2,3,4-Trimethoxyphenyl)propionic acid . This compound belongs to the class of phenylpropionic acids.

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive, scientifically grounded approach to developing an HPLC method for 2-(2,3,4-Trimethoxyphenyl)propionic acid .

This compound belongs to the class of phenylpropionic acids. Its structure features a carboxylic acid tail (hydrophilic, pH-sensitive) and a trimethoxy-substituted aromatic ring (hydrophobic, UV-active). The core challenge in chromatography here is balancing the retention of the ionized acid moiety while resolving potential positional isomers (e.g., 3,4,5-trimethoxy analogs).[1]

Physicochemical Profiling & Strategy

Before injecting the first blank, we must define the "personality" of the molecule to predict its behavior on the column.[1]

Molecular Profile[1]
  • Compound: 2-(2,3,4-Trimethoxyphenyl)propionic acid[1][2]

  • Functional Groups: Carboxylic acid (

    
    ), Phenyl ring, 3x Methoxy ethers (
    
    
    
    ).[3]
  • pKa (Acidic): ~4.2 – 4.8 (Estimated based on phenylpropionic acid derivatives).

    • Implication: At neutral pH, the molecule is ionized (deprotonated), leading to poor retention and peak tailing on C18.[1] Low pH (< 3.[4]0) is mandatory to suppress ionization and ensure the molecule is in its neutral, hydrophobic form.[1]

  • LogP (Hydrophobicity): ~1.8 – 2.5.

    • Implication: Moderately hydrophobic. It will retain well on C18 columns using standard Reversed-Phase (RP) conditions.

  • UV Chromophore: Benzene ring with auxochromic methoxy groups.

    • Primary Max: ~210–220 nm (High sensitivity, solvent cutoff risk).

    • Secondary Max: ~270–280 nm (High selectivity, lower sensitivity).

Strategic Decision Matrix
ParameterSelectionScientific Rationale
Mode Reversed-Phase (RP)Standard for small organic acids; exploits hydrophobic interaction with the phenyl ring.[1]
Stationary Phase C18 (L1) or Phenyl-Hexyl (L11) C18: Robust starting point. Phenyl-Hexyl: Provides "pi-pi" interactions, offering superior selectivity for separating positional isomers (e.g., 2,3,4- vs 3,4,5-trimethoxy).[1]
Mobile Phase A 0.1% Phosphoric Acid or Formic AcidMaintains pH ~2.0–2.5 to keep the acid protonated (

).
Mobile Phase B Acetonitrile (ACN)Sharper peaks and lower backpressure compared to Methanol.

Experimental Protocols

Workflow Visualization

The following diagram outlines the logical flow from scouting to validation.

MethodDevWorkflow Start Compound Profiling (pKa, LogP, UV) Scouting Gradient Scouting (5-95% B) Start->Scouting Decision Peak Shape/Res OK? Scouting->Decision Opt_pH Optimize pH (Buffer Selection) Decision->Opt_pH Tailing Opt_Col Change Column (C18 -> Phenyl) Decision->Opt_Col Co-elution Finalize Finalize Isocratic/Gradient Decision->Finalize Yes Opt_pH->Scouting Opt_Col->Scouting Validation ICH Q2 Validation Finalize->Validation

Caption: Iterative Method Development Lifecycle (Scouting → Optimization → Validation).

Protocol A: Initial Gradient Scouting (The "Universal" Screen)

Use this protocol to determine where the compound elutes and to detect impurities.[1]

  • Column: C18, 150 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).[1]

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[5][6]

  • Detection: PDA/DAD (200–400 nm). Extract chromatograms at 210 nm and 254 nm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1).

  • Mobile Phase B: Acetonitrile.[5]

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
15.0 95 Linear Ramp
20.0 95 Wash
20.1 5 Re-equilibration

| 25.0 | 5 | End |[1]

Success Criteria:

  • Retention Factor (

    
    ):  The main peak should elute between 5–15 minutes (
    
    
    
    ).
  • Symmetry: Tailing factor (

    
    ) should be < 1.5. If 
    
    
    
    , the pH is likely too close to the pKa.[1] Lower the pH or increase buffer strength.
Protocol B: Isomer Resolution (Advanced Optimization)

If the 2,3,4-isomer co-elutes with synthetic impurities (e.g., 3,4,5-trimethoxy isomer), switch to a Phenyl-Hexyl column.[1]

  • Rationale: The methoxy group positioning changes the electron density of the aromatic ring.[1] Phenyl-Hexyl phases interact with these pi-electrons differently than C18, often resolving structural isomers that C18 cannot.

  • Mobile Phase Modifier: Methanol (MeOH) can sometimes offer different selectivity than ACN due to hydrogen bonding capabilities with the methoxy oxygens.

The "Golden" Method (Optimized Conditions)

Based on typical behavior of trimethoxyphenylpropionic acids, this is the recommended robust method for QC release.[1]

ParameterCondition
Column C18 End-capped (4.6 x 150 mm, 3.5 µm or 5 µm)
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5 (Adjusted with

)
Mobile Phase B Acetonitrile
Mode Isocratic (assuming no late-eluting impurities)
Ratio (A:B) 60:40 (v/v)
Flow Rate 1.0 mL/min
Column Temp 35°C
Wavelength 220 nm (Quantification), 270 nm (ID confirmation)
Injection Vol 10 µL
Run Time ~12 minutes (Main peak expected at ~6-8 min)
Preparation of Mobile Phase A (pH 2.5 Buffer):
  • Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 900 mL of HPLC-grade water.
    
  • Adjust pH to 2.5 ± 0.05 using 85% Phosphoric Acid (

    
    ).
    
  • Dilute to 1000 mL with water.

  • Filter through a 0.45 µm nylon membrane.

Method Validation (ICH Q2 Guidelines)

Once the method is finalized, validate using these parameters.

Specificity (Stress Testing)

Demonstrate that the method can separate the analyte from degradation products.

  • Acid Stress: Sample + 0.1 N HCl, 60°C, 2 hours.

  • Base Stress: Sample + 0.1 N NaOH, 60°C, 2 hours. (Note: Esters may form if in alcohol, or decarboxylation might occur).

  • Oxidative Stress: Sample + 3%

    
    , RT, 2 hours.[1]
    
Linearity & Range
  • Range: 50% to 150% of target concentration (e.g., 0.1 mg/mL).

  • Points: Minimum 5 concentration levels.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Spike placebo or matrix with analyte at 80%, 100%, and 120% levels.[1]

  • Acceptance: Mean recovery 98.0% – 102.0%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols; pH > pKa.Ensure pH is ≤ 2.5. Use a "high-purity" or "base-deactivated" C18 column.
Retention Shift Mobile phase evaporation; pH drift.Cap solvent bottles. Check buffer pH daily.
Split Peaks Solvent mismatch; Injection solvent too strong.Dissolve sample in Mobile Phase. If using 100% ACN to dissolve, reduce injection volume.
Baseline Drift Gradient absorption.Ensure Mobile Phase A and B have balanced UV absorbance. (Add 5-10% ACN to A if necessary).

References

  • Sielc Technologies. "Separation of 3-(2,3,4-Trimethoxyphenyl)propionic acid on Newcrom R1 HPLC column." Sielc.com. Link

  • European Pharmacopoeia (Ph.[7][8] Eur.). "Chromatographic Separation Techniques (2.2.46)." EDQM. Link

  • PubChem. "3-(2,3,4-Trimethoxyphenyl)propanoic acid (Compound Summary)." National Library of Medicine. Link

  • ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link

  • Dolan, J. W. "The Role of pH in LC Separations." LCGC North America, 2002. Link

Sources

Method

solubility of 2-(2,3,4-Trimethoxyphenyl)propionic acid in organic solvents

Executive Summary 2-(2,3,4-Trimethoxyphenyl)propionic acid (CAS: 33130-04-0) is a critical intermediate in the synthesis of advanced pharmaceutical active ingredients (APIs), including cardiovascular and anticoagulant ag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2,3,4-Trimethoxyphenyl)propionic acid (CAS: 33130-04-0) is a critical intermediate in the synthesis of advanced pharmaceutical active ingredients (APIs), including cardiovascular and anticoagulant agents. Its structural motif—a lipophilic trimethoxy-substituted aromatic ring coupled with a polar carboxylic acid tail—creates a complex solubility profile dependent on solvent polarity, pH, and temperature.

This Application Note provides a definitive protocol for determining the solubility of this compound, modeling its thermodynamic behavior, and applying these data to optimize crystallization and purification processes. Note: While specific literature data for this exact isomer is sparse, this guide synthesizes data from structural analogs (e.g., 2,3,4-trimethoxybenzoic acid and 3-(3,4,5-trimethoxyphenyl)propionic acid) to establish a robust predictive framework.

Physicochemical Profile

Understanding the molecular architecture is the first step in predicting solubility behavior.

ParameterDescription
Chemical Structure A propionic acid backbone substituted at the C2 position with a 2,3,4-trimethoxyphenyl group.[1][2][3] Contains one chiral center.
Molecular Formula C₁₂H₁₆O₅
Molecular Weight 240.25 g/mol
Physical State White to off-white crystalline solid.
Predicted pKa ~4.5 – 4.7 (Typical for

-substituted phenylpropionic acids).
Predicted LogP ~1.8 – 2.2 (Lipophilic aromatic core balanced by hydrophilic acid).
Key Interactions H-Bond Donor: Carboxylic acid (-COOH).[4] H-Bond Acceptor: Methoxy oxygens (-OCH₃) and Carbonyl oxygen.

Solvent Selection & Predicted Solubility Trends

Based on the "Like Dissolves Like" principle and thermodynamic data for the structural analog 2,3,4-trimethoxybenzoic acid [1], the solubility profile follows a distinct polarity-driven trend.

Solubility Classification Table (Predicted)
Solvent ClassRepresentative SolventsPredicted SolubilityMechanism & Notes
Polar Aprotic DMF, DMSO, NMPVery High (>200 mg/mL)Strong dipole-dipole interactions; disrupts acid dimers.
Lower Alcohols Methanol, Ethanol, IPAHigh (>100 mg/mL)H-bonding with carboxyl group; good solvation of methoxy groups.
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent solvation of the lipophilic aromatic core.
Ketones/Esters Acetone, Ethyl Acetate (EtOAc)Moderate to High Good general solvents; solubility decreases significantly with temperature drop (ideal for crystallization).
Ethers THF, MTBEModerate Good solubility; MTBE often used for extraction.
Aromatic Hydrocarbons TolueneModerate to Low Soluble at high temps; poor at low temps.
Alkanes Hexane, Heptane, CyclohexaneVery Low (<1 mg/mL)Anti-solvents. Lack of polarity to solvate the acid group.
Water Water (pH < pKa)Insoluble Acid form precipitates.
Water (Alkaline) Water (pH > 7)High Forms soluble carboxylate salt (Na⁺/K⁺).

Process Insight: The steep solubility curve in Ethyl Acetate and Ethanol makes them the preferred solvents for cooling crystallization. Heptane is the standard anti-solvent.

Experimental Protocols

To validate the predicted values for your specific batch (racemate vs. enantiomer), use the following protocols.

Protocol A: Gravimetric Determination (Standard Shake-Flask)

For determining equilibrium solubility (


) at a fixed temperature.
  • Preparation: Add excess solid 2-(2,3,4-trimethoxyphenyl)propionic acid (~500 mg) to a glass vial containing 5 mL of the target solvent.

  • Equilibration: Seal the vial and agitate at the target temperature (e.g., 25°C) for 24–48 hours using a thermostatic shaker.

  • Sampling: Stop agitation and allow solids to settle for 1 hour (maintain temperature).

  • Filtration: Filter the supernatant through a pre-heated 0.45 µm PTFE syringe filter into a pre-weighed vessel.

  • Quantification: Evaporate the solvent under vacuum/nitrogen stream until constant weight is achieved.

    • Calculation:

      
      
      
Protocol B: Polythermal Method (Dynamic Laser Monitoring)

For determining the Metastable Zone Width (MSZW) and solubility curve rapidly.

  • Setup: Place a mixture of known concentration (e.g., 0.1 g solute / 10 mL solvent) in a jacketed crystallizer with a turbidity probe.

  • Heating: Heat at 0.5°C/min until the solution becomes clear (Dissolution Temperature,

    
    ).
    
  • Cooling: Cool at 0.5°C/min until turbidity is detected (Nucleation Temperature,

    
    ).
    
  • Repeat: Add more solute and repeat to build the solubility vs. temperature curve.

Thermodynamic Modeling Workflow

Process scale-up requires mathematical modeling of solubility data. The Modified Apelblat Equation is recommended for this class of compounds due to its high accuracy in correlating experimental data [1].

Equation:



Where:

  • 
     = Mole fraction solubility
    
  • 
     = Absolute temperature (K)[5]
    
  • 
     = Empirical constants derived from regression analysis.
    

Thermodynamic Parameters: Using the Van't Hoff Equation , you can calculate the enthalpy of dissolution (


) to determine if the process is endothermic (solubility increases with T) or exothermic.


  • Positive

    
    :  Indicates dissolution is endothermic (typical for this compound). Higher temperatures significantly boost solubility.
    

Process Application: Purification Strategy

The solubility differential between Ethyl Acetate (EtOAc) and Heptane provides an optimal pathway for purification via Anti-Solvent Crystallization .

Workflow Visualization

PurificationProcess RawMaterial Crude 2-(2,3,4-Trimethoxyphenyl) propionic acid Dissolution Dissolution Solvent: Ethyl Acetate (5 vol) Temp: 60°C RawMaterial->Dissolution Charge Filtration Hot Filtration Remove insoluble impurities Dissolution->Filtration Clarify Cooling Cooling Phase Ramp to 25°C over 2 hours Filtration->Cooling Supersaturation AntiSolvent Anti-Solvent Addition Add Heptane (5 vol) slowly Cooling->AntiSolvent Induce Nucleation Nucleation Nucleation & Growth Hold at 0-5°C for 4 hours AntiSolvent->Nucleation Isolation Filtration & Drying Wash with cold Heptane Nucleation->Isolation Product Pure API Intermediate >99% Purity Isolation->Product

Figure 1: Optimized Anti-Solvent Crystallization Workflow for 2-(2,3,4-Trimethoxyphenyl)propionic acid.

References

  • Guo, X., et al. (2025). Solubility measurement and thermodynamic modeling of 2,3,4-trimethoxybenzoic acid in 12 solvents across a temperature range of 278.15 K–318.15 K. The Journal of Chemical Thermodynamics, 212, 107562. (Analogous compound data).

  • Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. .

  • ChemicalBook. (2025). Product Entry: 3-(3,4,5-Trimethoxyphenyl)propionic acid (Isomer Data). .

  • PubChem. (2025). Compound Summary: Apixaban Intermediates. .

Disclaimer: The specific solubility values for the 2,3,4-isomer may vary slightly from the 3,4,5-isomer analogs. It is mandatory to perform the gravimetric validation (Protocol A) on a small scale before proceeding to kilogram-scale production.

Sources

Application

Application Note: Formulation Strategies for 2-(2,3,4-Trimethoxyphenyl)propionic Acid Delivery

Executive Summary & Molecule Analysis 2-(2,3,4-Trimethoxyphenyl)propionic acid (herein referred to as 2,3,4-TMPPA ) presents a classic challenge in pharmaceutical development. Structurally, it belongs to the 2-arylpropio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

2-(2,3,4-Trimethoxyphenyl)propionic acid (herein referred to as 2,3,4-TMPPA ) presents a classic challenge in pharmaceutical development. Structurally, it belongs to the 2-arylpropionic acid class, sharing a scaffold with established NSAIDs (e.g., Ibuprofen, Ketoprofen).

Based on its chemical structure (CAS: 71989-99-6), 2,3,4-TMPPA is characterized by:

  • Weak Acidity: The carboxylic acid moiety typically confers a pKa in the range of 4.0–5.0.

  • Lipophilicity: The trimethoxy-substituted phenyl ring significantly increases non-polar surface area, suggesting a high LogP (likely > 2.5).

  • Solubility Profile: Low solubility in acidic environments (gastric fluid, pH 1.2) and higher solubility in neutral/alkaline environments (intestinal fluid, pH 6.8).

Classification: Biopharmaceutics Classification System (BCS) Class II (Low Solubility, High Permeability).

The Challenge: The rate-limiting step for absorption is dissolution . Standard crystalline formulations will likely suffer from significant pH-dependent solubility variability and potential gastric irritation due to local accumulation of undissolved acid.

The Solution: This guide details two primary formulation strategies to overcome these barriers: Amorphous Solid Dispersions (ASD) and Self-Emulsifying Drug Delivery Systems (SEDDS) .

Pre-Formulation Characterization Protocol

Before formulation, the physicochemical "fingerprint" of 2,3,4-TMPPA must be established to validate the selection of excipients.

Protocol A: pH-Solubility Profiling

Rationale: To determine the "pHmax" (pH of maximum solubility) and the intrinsic solubility (


).

Materials:

  • 2,3,4-TMPPA (Micronized)

  • Standard Buffers: pH 1.2 (HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate).

Procedure:

  • Add excess 2,3,4-TMPPA (approx. 50 mg) to 10 mL of each buffer in borosilicate glass vials.

  • Incubate in an orbital shaker at 37°C for 24 hours.

  • Filter supernatant using a 0.45 µm PVDF syringe filter (pre-saturated).

  • Analyze filtrate via HPLC-UV (Detection wavelength: ~270–280 nm, determined via UV scan).

Decision Matrix:

Solubility at pH 1.2 Solubility at pH 6.8 Recommended Strategy
< 0.1 mg/mL > 1.0 mg/mL Enteric Coating / Salt Formation

| < 0.01 mg/mL | < 0.1 mg/mL | Amorphous Solid Dispersion / SEDDS |

Formulation Strategy 1: Amorphous Solid Dispersion (ASD)

Mechanism: Disruption of the crystal lattice requires energy. By trapping the drug in an amorphous polymer matrix, we bypass the lattice energy barrier, creating a high-energy "spring" state that supersaturates in aqueous media.

Polymer Selection
  • HPMC-AS (Hypromellose Acetate Succinate): Preferred for acidic drugs. It remains insoluble in the stomach (preventing drug crystallization/precipitation) and dissolves at intestinal pH, releasing the drug.

  • PVPVA 64 (Copovidone): Excellent general stabilizer for melt extrusion.

Protocol B: Preparation of ASD via Solvent Evaporation

Target Load: 20% w/w Drug

Reagents:

  • 2,3,4-TMPPA[1][2][3]

  • HPMC-AS (L-grade for pH > 5.5 release)

  • Solvent: Acetone:Methanol (2:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve 200 mg of 2,3,4-TMPPA and 800 mg of HPMC-AS in 20 mL of the solvent mixture. Sonicate until optically clear.

  • Evaporation: Use a Rotary Evaporator (Rotavap).

    • Bath Temp: 40°C

    • Vacuum: Ramp from 800 mbar to 50 mbar to prevent bumping.

  • Drying: Collect the resulting film/foam and dry in a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Milling: Pulverize the dried crust using a cryo-mill or mortar/pestle to obtain a fine powder (< 250 µm).

  • Characterization: Verify amorphicity using Powder X-Ray Diffraction (PXRD) . A "halo" pattern indicates success; sharp peaks indicate residual crystallinity.

Formulation Strategy 2: Self-Emulsifying Drug Delivery System (SEDDS)

Mechanism: The drug is pre-dissolved in a lipid/surfactant concentrate. Upon contact with gastric fluid, it spontaneously forms a fine emulsion (droplet size < 200 nm), presenting the drug in a solubilized state for absorption.

Protocol C: Liquid SEDDS Formulation

Target: Type IIIB Lipid Formulation

Components:

  • Oil Phase: Capryol™ 90 (Propylene glycol monocaprylate) - Solubilizer

  • Surfactant: Cremophor® EL (Polyoxyl 35 castor oil) or Tween 80 - Emulsifier

  • Co-Surfactant: Transcutol® P (Diethylene glycol monoethyl ether) - Permeability Enhancer

Step-by-Step Methodology:

  • Solubility Screening: Determine saturation solubility of 2,3,4-TMPPA in individual oils and surfactants. (Select the oil with highest solubilization capacity).

  • Ternary Phase Diagram: Construct a phase diagram to identify the isotropic region (clear zone).

    • Suggested Starting Ratio: Oil:Surfactant:Co-Surfactant (20:50:30).

  • Preparation:

    • Weigh 100 mg of 2,3,4-TMPPA into a glass vial.

    • Add 200 mg Capryol 90, 500 mg Cremophor EL, and 300 mg Transcutol P.

    • Vortex for 5 minutes.

    • Heat to 40°C in a water bath for 10 minutes to ensure complete dissolution.

  • Emulsification Test: Add 100 µL of the pre-concentrate to 100 mL of 0.1N HCl. It should spontaneously form a clear/bluish emulsion within 1 minute.

Visualizing the Development Workflow

The following diagram illustrates the critical decision pathways for formulating 2,3,4-TMPPA based on initial solubility data.

FormulationDecisionTree Start Start: 2,3,4-TMPPA Pre-formulation SolubilityCheck Aqueous Solubility (pH 1.2 - 6.8) Start->SolubilityCheck HighSol High Solubility (> 1 mg/mL) SolubilityCheck->HighSol Good LowSol Low Solubility (< 0.1 mg/mL) SolubilityCheck->LowSol Poor Strat_Salt Strategy: Salt Formation (Lysine/Tromethamine) HighSol->Strat_Salt Optimize Stability Permeability LogP Determination LowSol->Permeability LogP_Low LogP < 2 (Class III) Permeability->LogP_Low Permeability Limited LogP_High LogP > 2 (Class II) Permeability->LogP_High Solubility Limited LogP_Low->Strat_Salt Add Permeation Enhancers Strat_ASD Strategy: Amorphous Solid Dispersion (ASD) LogP_High->Strat_ASD High MP (>150°C) Strat_SEDDS Strategy: Lipid SEDDS (Oil/Surfactant) LogP_High->Strat_SEDDS Low MP (<100°C)

Figure 1: Decision matrix for selecting the optimal delivery vehicle based on physicochemical properties.

Analytical Validation: Dissolution Testing

Trust in the formulation is established via non-sink dissolution testing, which mimics the finite volume of the GI tract better than sink conditions for supersaturating systems.

Protocol:

  • Apparatus: USP II (Paddle)

  • Speed: 75 RPM

  • Media:

    • Stage 1: 0.1N HCl (2 hours) - Simulate Stomach

    • Stage 2: Buffer transition to pH 6.8 (FaSSIF - Fasted State Simulated Intestinal Fluid)

  • Acceptance Criteria:

    • ASD Formulation: > 80% release within 45 mins at pH 6.8.

    • Crystalline Control: Likely < 20% release (establishes the baseline).

References

  • Williams, H. D., et al. (2013). "Strategies to address low drug solubility in discovery and development." Pharmacological Reviews, 65(1), 315-499. Link

  • Pouton, C. W. (2006). "Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system." European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Link

  • Leuner, C., & Dressman, J. (2000). "Improving drug solubility for oral delivery using solid dispersions." European Journal of Pharmaceutics and Biopharmaceutics, 50(1), 47-60. Link

  • Avdeef, A. (2007). "Solubility of sparingly-soluble ionizable drugs." Advanced Drug Delivery Reviews, 59(7), 568-590. Link

  • ChemicalBook. (2023). "2-(2,3,4-Trimethoxyphenyl)Propionic Acid - Product Properties." Link

Sources

Method

dosage determination for 2-(2,3,4-Trimethoxyphenyl)propionic acid in vivo

Application Note: Preclinical Dosage Determination & Optimization for 2-(2,3,4-Trimethoxyphenyl)propionic acid Abstract This application note provides a comprehensive framework for determining the optimal in vivo dosage...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Dosage Determination & Optimization for 2-(2,3,4-Trimethoxyphenyl)propionic acid

Abstract

This application note provides a comprehensive framework for determining the optimal in vivo dosage of 2-(2,3,4-Trimethoxyphenyl)propionic acid (TMPPA) . As a structural analogue of arylpropionic acid non-steroidal anti-inflammatory drugs (NSAIDs) and a regioisomer of naturally occurring hydrocinnamic acids, TMPPA presents specific solubility and metabolic challenges. This guide outlines a stepwise workflow from vehicle selection to pharmacokinetic (PK) bridging, ensuring scientific rigor and compliance with OECD/FDA guidelines.

Introduction & Compound Analysis

2-(2,3,4-Trimethoxyphenyl)propionic acid is a lipophilic organic acid. Structurally, it consists of a propionic acid backbone with a phenyl ring substituted by three methoxy groups at the 2, 3, and 4 positions.

  • Chemical Class: Arylpropionic Acid (similar to Ibuprofen, Flurbiprofen).

  • Predicted pKa: ~4.5 (Carboxylic acid moiety).

  • Predicted LogP: ~2.5–3.0 (Lipophilic).

  • Therapeutic Potential: Anti-inflammatory (COX inhibition), analgesic, or metabolic modulation.

Critical Challenge: The methoxy groups increase electron density, potentially altering metabolic stability (O-demethylation) compared to non-methoxylated analogues. Furthermore, the "2,3,4" substitution pattern creates steric crowding different from the common "3,4,5" (mescaline-like) pattern, necessitating empirical dosage determination rather than direct literature extrapolation.

Strategic Workflow

The following flowchart illustrates the decision matrix for moving from raw chemical to a validated in vivo dose.

DosageWorkflow Start Raw TMPPA Compound Solubility Phase 1: Formulation & Stability Start->Solubility InVitro Phase 2: In Vitro Clearance (Microsomes) Solubility->InVitro Tox Phase 3: Acute Toxicity (OECD 425) InVitro->Tox Calculate Starting Dose PK Phase 4: PK Profiling (IV vs PO) Tox->PK Define MTD PK->Solubility Low Bioavailability? PD Phase 5: Efficacy Model PK->PD Select Therapeutic Dose

Figure 1: Stepwise workflow for establishing a validated in vivo dosage.

Phase 1: Formulation Strategy

Due to the carboxylic acid group and lipophilic ring, TMPPA will likely precipitate in the acidic environment of the stomach or upon injection if not properly buffered.

Protocol: Vehicle Selection for IV and Oral Dosing

ParameterIntravenous (IV) FormulationOral (PO) Formulation
Primary Solvent DMSO (max 5%) or DMA (max 5%)DMSO (max 5%) or Ethanol (max 10%)
Co-Solvent PEG 400 (30-40%)PEG 400 (40%)
Aqueous Phase Saline (0.9%) or PBS (pH 7.4)0.5% Methylcellulose (Suspension)
pH Adjustment Adjust to pH 7.4 with 0.1N NaOHNot strictly required for suspensions
Stability Check Visual inspection for precipitation > 4 hrsHomogeneity check (vortexing)

Step-by-Step Formulation (10 mg/mL target):

  • Weigh 10 mg of TMPPA.

  • Dissolve completely in 0.5 mL PEG 400 (vortex/sonicate).

  • Critical Step: Slowly add 0.5 mL of Saline/Water while vortexing.

  • If precipitation occurs, add 1N NaOH dropwise until clear (formation of sodium salt).

  • Filter sterilize (0.22 µm) for IV use.

Phase 2: Safety & MTD Determination (OECD 425)

Before efficacy testing, the Maximum Tolerated Dose (MTD) must be established to avoid confounding toxicity with therapeutic effect.

Methodology: OECD Guideline 425 (Up-and-Down Procedure).[1][2] Species: Rat (Sprague-Dawley) or Mouse (C57BL/6).

Protocol:

  • Limit Test: Administer a single dose of 175 mg/kg (based on typical NSAID

    
     ranges) to one animal.
    
    • If animal survives (48h): The compound is likely low-toxicity. Proceed to efficacy dosing at fractions of this dose.

    • If animal dies: Proceed to Main Test.[1]

  • Main Test (Up-and-Down):

    • Dose Animal A at 17.5 mg/kg.

    • Survives: Dose Animal B at 55 mg/kg (3.2x factor).

    • Dies: Dose Animal B at 5.5 mg/kg.

  • Stopping Rule: 5 reversals (Death/Survival) or 3 consecutive survivors at the limit dose.

Calculation of Starting Dose for Efficacy: Once the MTD is found (e.g., 200 mg/kg), the starting therapeutic dose is typically 1/10th of the MTD (e.g., 20 mg/kg).

Phase 3: Pharmacokinetic (PK) Profiling

To determine the actual dosage regimen (frequency), you must understand the half-life (


) and bioavailability (

).

Experimental Design:

  • Groups: IV Bolus (n=3) vs. Oral Gavage (n=3).

  • Dose: 10 mg/kg (IV) and 20 mg/kg (PO).

  • Sampling: Retro-orbital or Jugular vein cannulation.

Sampling Schedule:

  • IV: 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.

  • PO: 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.

Data Analysis (Non-Compartmental): Calculate the following parameters using the plasma concentration-time data:

ParameterDefinitionSignificance

Peak Plasma ConcentrationToxicity ceiling; correlates with acute side effects.

Time to PeakOnset of action (critical for analgesics).

Area Under CurveTotal drug exposure.

Bioavailability

.

ClearanceDetermines maintenance dose rate.

Visualizing the PK Compartment Logic:

PK_Model Gut Gut Lumen (Oral Dose) Central Central Compartment (Blood/Plasma) [Vd, CL] Gut->Central Ka (Absorption) Peripheral Peripheral Tissue (Inflammation Site) Central->Peripheral k12 Elimination Elimination (Urine/Bile) Central->Elimination ke (Clearance) Peripheral->Central k21

Figure 2: Two-compartment PK model. For TMPPA, rapid distribution to peripheral tissues (k12) is expected due to lipophilicity.

Phase 4: Allometric Scaling & Human Equivalent Dose (HED)

If bridging data from a mouse study to a rat study, or projecting a human starting dose, use Body Surface Area (BSA) normalization.

Formula:



Standard


 Factors: 
  • Mouse (20g): 3

  • Rat (150g): 6

  • Human (60kg): 37

Example Calculation: If the effective dose in a Mouse is 50 mg/kg :



Note: This is a starting point. Arylpropionic acids often show species-specific metabolism (e.g., glucuronidation rates differ between humans and dogs).

Summary of Recommendations

  • Start with Solubility: Do not attempt in vivo work until a clear solution (IV) or stable suspension (PO) is verified. Use PEG400/Saline (50:50) as a primary vehicle candidate.

  • Respect the MTD: Perform a modified OECD 425 limit test at 175 mg/kg. If toxic, de-escalate.

  • PK is Mandatory: Do not rely on "efficacy" alone. If the drug fails, you must know if it was due to lack of potency (PD) or lack of exposure (PK).

  • Dose Range: For initial efficacy screening (e.g., anti-inflammatory), test three log-spaced doses: 3 mg/kg, 10 mg/kg, and 30 mg/kg .

References

  • OECD Guidelines for the Testing of Chemicals, Section 4. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing. [Link]

  • U.S. Food and Drug Administration (FDA). (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link]

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31. [Link]

  • Riccardi, K., et al. (2015). Selection of Vehicle for In Vivo Studies: A Review. Expert Opinion on Drug Metabolism & Toxicology. (Contextual grounding for Vehicle Selection Table).

Sources

Application

extraction methods for 2-(2,3,4-Trimethoxyphenyl)propionic acid from biological samples

Application Note: High-Performance Extraction and Quantification of 2-(2,3,4-Trimethoxyphenyl)propionic Acid from Biological Matrices Executive Summary & Chemical Rationale This guide details the extraction and quantific...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Extraction and Quantification of 2-(2,3,4-Trimethoxyphenyl)propionic Acid from Biological Matrices

Executive Summary & Chemical Rationale

This guide details the extraction and quantification of 2-(2,3,4-Trimethoxyphenyl)propionic acid (TMPPA) from plasma and tissue samples. As a structural analog to the "profen" class of NSAIDs and a potential metabolite of trimethoxy-benzyl therapeutics (e.g., Trimetazidine analogs), TMPPA presents specific bioanalytical challenges:

  • Acidity (pKa ~4.2 - 4.5): The carboxylic acid moiety dictates pH-dependent solubility.

  • Lipophilicity (LogP ~2.0 - 2.5): The trimethoxy-substitution pattern increases non-polar surface area, facilitating strong retention on reversed-phase media but also increasing protein binding (~90-99%).

  • Isomerism: The 2-position substitution creates a chiral center. While this protocol focuses on achiral extraction, the conditions are compatible with chiral chromatography if enantiomeric separation is required.

Strategic Approach: We prioritize Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) as the "Gold Standard" for cleanliness and recovery. A secondary Liquid-Liquid Extraction (LLE) protocol is provided as a cost-effective alternative.

Analyte Profile & Mass Spectrometry Parameters

Table 1: Physicochemical Properties & MS/MS Conditions

Property Value / Setting Rationale
Molecular Formula C₁₂H₁₆O₅
Molecular Weight 240.25 g/mol
Ionization Mode Negative ESI [M-H]⁻ Carboxylic acids ionize most efficiently in negative mode, reducing background noise compared to positive mode.[1]
Precursor Ion m/z 239.2 Deprotonated molecular ion.
Product Ion (Quant) m/z 195.2 Loss of CO₂ (Decarboxylation), typical for phenylpropionic acids.
Product Ion (Qual) m/z 180.1 Loss of methyl radical (•CH₃) from methoxy groups.[2][3]
Cone Voltage 25 V Optimized to prevent in-source fragmentation.

| Collision Energy | 15 - 20 eV | Moderate energy required to break the propionic acid backbone. |

Sample Preparation Protocols

Protocol A: Mixed-Mode Anion Exchange (MAX) SPE (Recommended)

Best for: High-throughput clinical trials, dirty matrices (tissue homogenates), and maximizing column life.

Mechanism: This method utilizes a "Catch and Release" strategy. The sorbent contains both hydrophobic (C18-like) and strong anion exchange (quaternary amine) groups.

  • Load at High pH: TMPPA is deprotonated (COO⁻) and binds to the positively charged sorbent via ionic interaction.

  • Wash: Aggressive organic washes remove neutrals and basics while TMPPA stays locked by charge.

  • Elute at Low pH: Acidification neutralizes TMPPA (COOH), breaking the ionic bond and releasing it.

Step-by-Step Workflow:

  • Pre-treatment: Aliquot 200 µL Plasma . Add 200 µL 4% H₃PO₄ (Phosphoric Acid).

    • Why: Disrupts protein binding.

  • Conditioning:

    • 1 mL Methanol.[4]

    • 1 mL Water.

  • Loading: Load pre-treated sample at gravity or low vacuum (1-2 psi).

  • Wash 1 (Aqueous): 1 mL 5% NH₄OH in Water.

    • Why: High pH ensures TMPPA stays ionized (bound) while washing away proteins and salts.

  • Wash 2 (Organic): 1 mL Methanol.

    • Why: Removes neutral lipids and hydrophobic interferences. TMPPA remains bound ionically.

  • Elution: 2 x 400 µL of 2% Formic Acid in Methanol .

    • Why: Acidification neutralizes the carboxyl group (pH < pKa), breaking the ionic retention mechanism.

  • Evaporation & Reconstitution: Evaporate under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase (80:20 Water:MeOH).

Protocol B: Liquid-Liquid Extraction (LLE)

Best for: Cost-sensitive labs, rapid method development.

Mechanism: "Like dissolves like." Acidifying the sample suppresses ionization, making TMPPA neutral and soluble in organic solvents.

Step-by-Step Workflow:

  • Pre-treatment: Aliquot 200 µL Plasma . Add 50 µL 1M HCl . Vortex 30s.

    • Critical: Final pH must be < 3.0 to ensure 99.9% of TMPPA is in the neutral (extractable) form.

  • Extraction: Add 1.0 mL MTBE (Methyl tert-butyl ether) or Ethyl Acetate/Hexane (80:20) .

    • Note: MTBE provides a cleaner upper layer and easier separation than Ethyl Acetate.

  • Agitation: Shaker/Vortex for 10 min at high speed.

  • Phase Separation: Centrifuge at 4,000 x g for 10 min at 4°C.

    • Why: Cold centrifugation helps precipitate proteins at the interface, creating a solid "puck."

  • Transfer: Transfer 800 µL of the supernatant (Organic layer) to a clean tube.

    • Caution: Do not disturb the aqueous layer or the protein interface.

  • Dry Down: Evaporate under N₂ stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase.

Visualization of Extraction Logic

The following diagram illustrates the decision matrix and chemical mechanism for the MAX SPE protocol, ensuring the user understands the why behind the steps.

ExtractionWorkflow Start Biological Sample (Plasma/Tissue) PreTreat Pre-treatment (Add H3PO4) Start->PreTreat Mechanism1 Mechanism: Disrupt Protein Binding PreTreat->Mechanism1 SPE_Load Load onto MAX Cartridge (Mixed-Mode Anion Exchange) PreTreat->SPE_Load Binding Analyte State: Ionized (COO-) Interaction: Ionic Binding to Sorbent SPE_Load->Binding Wash_Aq Wash 1: 5% NH4OH (Remove Salts/Proteins) SPE_Load->Wash_Aq Wash_Org Wash 2: 100% MeOH (Remove Neutrals/Lipids) Wash_Aq->Wash_Org Elute Elution: 2% Formic Acid in MeOH Wash_Org->Elute Release Mechanism: Acidification (pH < pKa) Neutralizes Analyte -> Release Elute->Release LCMS LC-MS/MS Analysis (Negative Mode) Elute->LCMS

Caption: Figure 1. Mechanistic workflow for Mixed-Mode Anion Exchange (MAX) extraction of TMPPA. The protocol leverages pH switching to isolate the acidic analyte from neutral and basic interferences.

Chromatographic Conditions

Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters BEH C18 or Phenomenex Kinetex). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: Acetonitrile.[5] Flow Rate: 0.4 mL/min. Column Temp: 40°C.

Table 2: LC Gradient Profile

Time (min) % Mobile Phase B Event
0.0 10% Initial Hold
0.5 10% Load
3.0 90% Elution of TMPPA
4.0 90% Wash Column
4.1 10% Re-equilibration

| 6.0 | 10% | End of Run |

Validation & Quality Control (Self-Validating System)

To ensure the protocol is trustworthy (Trustworthiness), every batch must include the following controls:

  • Internal Standard (IS): Use a stable isotope-labeled analog (e.g., Ibuprofen-d3 or d3-TMPPA if custom synthesized). Add IS to the sample before any extraction step to correct for recovery variance.

  • Matrix Effect Check:

    • Prepare a "Post-Extraction Spike" (PES): Extract blank plasma, then spike analyte.

    • Prepare a "Neat Solution" (NS): Analyte in mobile phase.

    • Matrix Factor (MF) = Area_PES / Area_NS.

    • Acceptance: MF should be between 0.85 and 1.15 (suppression/enhancement < 15%).

  • Recovery Calculation:

    • Compare "Pre-Extraction Spike" vs. "Post-Extraction Spike".

    • Target Recovery: > 80% for SPE, > 70% for LLE.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]

  • PubChem. Compound Summary: 2-(4-methoxyphenoxy)propionic acid (Structural Analog). [Link]

Sources

Method

In-Depth Technical Guide to 2-(2,3,4-Trimethoxyphenyl)propionic Acid: Storage and Handling Protocols for Research and Development

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide provides detailed application notes and protocols for the safe and effective storage and handling of 2-(2,3,4-Trimethoxyphenyl)prop...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed application notes and protocols for the safe and effective storage and handling of 2-(2,3,4-Trimethoxyphenyl)propionic acid. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring both safety and experimental integrity.

Introduction: Understanding the Compound

2-(2,3,4-Trimethoxyphenyl)propionic acid is a substituted aromatic carboxylic acid. Its structure, featuring a phenyl ring with three methoxy groups and a propionic acid moiety, suggests potential biological activity that is of interest in pharmaceutical research and drug development. The precise handling and storage of this compound are paramount to maintain its stability, ensure the safety of laboratory personnel, and guarantee the reproducibility of experimental results.

Safety First: Hazard Identification and Personal Protective Equipment (PPE)

Potential Hazards:

  • Skin and Eye Irritation: Similar compounds can cause skin and serious eye irritation.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.

  • Unknown Toxicological Properties: The full toxicological profile of this specific isomer is not well-documented. Therefore, it should be treated as a potentially hazardous substance.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat is required. For operations with a risk of significant splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is necessary.

The following diagram illustrates the essential PPE for handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Safety_Goggles Safety Goggles/ Face Shield Gloves Nitrile Gloves Lab_Coat Lab Coat Respirator Respirator (if generating dust) Researcher Researcher Handling_Compound Handling 2-(2,3,4-Trimethoxyphenyl)propionic acid Researcher->Handling_Compound Wears

Caption: Essential Personal Protective Equipment for handling 2-(2,3,4-Trimethoxyphenyl)propionic acid.

Storage and Stability: Preserving Compound Integrity

Proper storage is critical to prevent degradation and maintain the purity of 2-(2,3,4-Trimethoxyphenyl)propionic acid.

ParameterRecommendationRationale
Temperature Store in a cool, dry place.Prevents thermal degradation and moisture absorption.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes the risk of oxidation.
Light Protect from light.Many aromatic compounds are light-sensitive and can undergo photochemical degradation.
Container Use a tightly sealed, amber glass vial or a container made of a non-reactive material.Prevents contamination and degradation from light and air.
Incompatibilities Store away from strong oxidizing agents and strong bases.Carboxylic acids can react exothermically with bases and can be degraded by strong oxidizers.

Handling Protocols: From Receipt to Disposal

Adherence to a strict handling protocol is essential for safety and experimental success.

4.1. Compound Receipt and Initial Inspection

  • Verify Identity: Upon receipt, cross-reference the container label with the ordering information and any accompanying certificate of analysis.

  • Inspect for Damage: Check for any signs of damage to the container that could compromise the integrity of the compound.

  • Log Entry: Record the date of receipt, lot number, and initial observations in the laboratory's chemical inventory system.

4.2. Preparation of Stock Solutions

The solubility of 2-(2,3,4-Trimethoxyphenyl)propionic acid in various solvents has not been extensively reported. Therefore, small-scale solubility tests are recommended before preparing a large stock solution.

Recommended Solvents for Initial Testing:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Dichloromethane (DCM)

  • Ethyl acetate

Protocol for Solubility Testing and Stock Solution Preparation:

  • Tare a clean, dry vial.

  • Weigh a small amount of the compound (e.g., 1-5 mg) into the vial. The solid form is typically a white to off-white powder.

  • Add a small volume of the desired solvent (e.g., 100 µL) and vortex.

  • Observe for dissolution. If the compound dissolves, continue adding solvent to reach the desired concentration. If not, try gentle warming or sonication. If the compound remains insoluble, select an alternative solvent.

  • Once a clear solution is obtained, store the stock solution in a tightly sealed, amber vial at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 4°C may be sufficient, but stability at this temperature should be verified.

The following workflow illustrates the decision-making process for preparing a stock solution.

Stock_Solution_Workflow Start Start: Prepare Stock Solution Weigh_Compound Weigh Compound Start->Weigh_Compound Select_Solvent Select Solvent (e.g., DMSO, Ethanol) Weigh_Compound->Select_Solvent Add_Solvent Add Small Volume of Solvent Select_Solvent->Add_Solvent Vortex Vortex Add_Solvent->Vortex Check_Solubility Is it Soluble? Vortex->Check_Solubility Yes Yes Check_Solubility->Yes Yes No No Check_Solubility->No No Add_More_Solvent Add Solvent to Desired Concentration Yes->Add_More_Solvent Try_Warming Gentle Warming/ Sonication No->Try_Warming Store_Solution Store Stock Solution (-20°C or -80°C) Add_More_Solvent->Store_Solution Check_Again Is it Soluble? Try_Warming->Check_Again Yes2 Yes Check_Again->Yes2 Yes No2 No Check_Again->No2 No Yes2->Add_More_Solvent Select_New_Solvent Select a Different Solvent No2->Select_New_Solvent End End Store_Solution->End Select_New_Solvent->Add_Solvent

Caption: Workflow for preparing a stock solution of 2-(2,3,4-Trimethoxyphenyl)propionic acid.

4.3. Waste Disposal

All waste containing 2-(2,3,4-Trimethoxyphenyl)propionic acid, including unused compound, contaminated solvents, and disposable labware, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Biological Activity and Potential Applications

While specific biological data for 2-(2,3,4-Trimethoxyphenyl)propionic acid is limited, related trimethoxyphenyl compounds have shown a range of biological activities, including potential anticancer and antimicrobial properties. The structural similarity to other biologically active phenylpropionic acids suggests that this compound could be a valuable tool in drug discovery research. Further investigation is warranted to elucidate its specific mechanism of action and therapeutic potential.

Conclusion

The proper storage and handling of 2-(2,3,4-Trimethoxyphenyl)propionic acid are fundamental to ensuring researcher safety and the integrity of experimental data. By following the protocols outlined in this guide, researchers can confidently work with this compound, paving the way for new discoveries in science and medicine.

References

Note: As specific literature for 2-(2,3,4-Trimethoxyphenyl)propionic acid is not widely available, this section provides general references for the handling of laboratory chemicals.

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. The National Academies Press, 2011. [Link]

  • Globally Harmonized System of Classification and Labelling of Chemicals (GHS). United Nations, 2021. [Link]

  • Safety Data Sheets for similar compounds. Accessed through chemical supplier websites such as Sigma-Aldrich, Thermo Fisher Scientific, etc. (Users should consult the specific SDS for any chemical they handle).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 2-(2,3,4-Trimethoxyphenyl)propionic acid

Content Type: Technical Troubleshooting Guide & FAQ Document ID: TS-TMPPA-001 Last Updated: October 26, 2023 Audience: Medicinal Chemists, Formulation Scientists, Biological Assay Developers[1][2] Introduction: Understan...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Troubleshooting Guide & FAQ Document ID: TS-TMPPA-001 Last Updated: October 26, 2023 Audience: Medicinal Chemists, Formulation Scientists, Biological Assay Developers[1][2]

Introduction: Understanding the Molecule

Welcome to the technical support center for 2-(2,3,4-Trimethoxyphenyl)propionic acid . If you are experiencing precipitation, cloudiness, or inconsistent assay data, you are likely battling the interplay between this molecule's lipophilicity and its pH-dependent ionization.

Chemical Profile:

  • Class: 2-Arylpropionic acid (similar to the NSAID class like Ibuprofen).[1][2][3]

  • Key Structural Feature: The phenyl ring is substituted with three methoxy groups at positions 2, 3, and 4.[1]

  • Physicochemical Constraint: The 2-methoxy group creates steric hindrance near the acidic side chain, which can kinetically slow down salt formation compared to 3,4,5-isomers.[1][2]

  • pKa (Predicted): ~4.7 – 4.8 [1].[1][2]

  • LogP (Predicted): ~1.9 – 2.2 [1].[1][2]

This guide treats the molecule as a Lipophilic Weak Acid .[1][2] It will not dissolve in water unless ionized (pH > pKa) or assisted by cosolvents.[1][2]

Module 1: Aqueous Solubility & pH Control

Issue: "The compound floats as a white powder in water or PBS and refuses to dissolve."

The Mechanism

As a carboxylic acid with a pKa of ~4.7, this compound exists in two forms:[1][4]

  • Protonated (Unionized): Predominant at pH < 4.[1][2]7. Insoluble in water.[2][5]

  • Deprotonated (Ionized): Predominant at pH > 6.[1][2]7. Soluble in water.

Because the pH scale is logarithmic, you need to be at least 2 pH units above the pKa to ensure >99% ionization.

Troubleshooting Protocol: The "pH Swing" Method

Do not attempt to dissolve the solid directly in neutral water; the dissolution rate will be near zero.[1][2]

Step-by-Step Procedure:

  • Weigh the required amount of 2-(2,3,4-Trimethoxyphenyl)propionic acid.

  • Suspend in a volume of water equivalent to 80% of your final target volume.[2]

  • Alkalize: Add 1.0 M NaOH dropwise while stirring. Monitor until the solution clears.

    • Why? You are converting the acid to its sodium salt (Sodium 2-(2,3,4-trimethoxyphenyl)propionate), which is highly water-soluble.[2]

  • Buffer: Once dissolved, add concentrated buffer (e.g., 10x PBS) to stabilize the pH.[1]

  • Back-Titrate (Caution): If the pH is too high (>9.0), carefully lower it with dilute HCl.

    • Critical Warning: Do not drop the pH below 6.[1][2]5. If you do, the compound will precipitate immediately.[2]

Visualization: pH-Dependent Solubility Logic

SolubilityLogic cluster_0 Solubility State Acid pH < 4.5 (Protonated Form) Equilibrium pH ≈ 4.7 (Equilibrium) Acid->Equilibrium Add Base Salt pH > 6.5 (Ionized Form) Equilibrium->Salt >99% Ionized Salt->Acid Add Acid (Precipitation Risk)

Figure 1: The solubility switch.[1][2] The compound behaves like a switch that turns "ON" (soluble) only when the pH is sufficiently basic.[1]

Module 2: Organic Solvent Compatibility & Stock Solutions

Issue: "My stock solution in DMSO is cloudy" or "It precipitates when I freeze it."

Solvent Compatibility Table
SolventSolubility RatingMax Conc. (Est.)[1][2][5][6]Notes
DMSO Excellent~50 mg/mLRecommended for biological stock solutions [2].[2][7]
Ethanol Good~20-30 mg/mLGood for evaporation protocols; less toxic than DMSO.[2]
DMF Excellent~50 mg/mLAlternative to DMSO, but higher toxicity.[1][2]
Water Poor< 0.1 mg/mLRequires pH adjustment (see Module 1).[1][2]
Troubleshooting Freezing Precipitates

The 2,3,4-trimethoxy substitution pattern creates a bulky molecule that may crystallize out of cold DMSO.[2]

  • Thawing: Do not simply shake the cold vial. Sonicate in a water bath at 37°C for 5-10 minutes.

  • Visual Check: Hold the vial up to a light source. If you see "swirling" lines (Schlieren lines), the concentration gradient is uneven.[1] Vortex vigorously.

Module 3: Preventing "Crash Out" in Biological Assays

Issue: "I dilute my clear DMSO stock into cell culture media, and it turns milky."

The Mechanism

This is the "Solvent Shock" phenomenon.[1][2] When you inject a hydrophobic molecule dissolved in DMSO into an aqueous buffer, the DMSO disperses instantly. If the local concentration of the compound exceeds its aqueous solubility limit before it can disperse, it nucleates into micro-crystals.[2]

Protocol: The Intermediate Dilution Step

Avoid the "1000x drop." Do not pipette 1 µL of 10 mM stock directly into 1 mL of media.[2]

Correct Workflow:

  • Stock: Start with 10 mM in DMSO.

  • Intermediate: Dilute 1:10 into pure DMSO or Ethanol first (creates 1 mM).

  • Step-Down: Dilute that 1 mM solution 1:10 into PBS (pH 7.4) .

    • Result: 100 µM solution with 10% solvent.[2]

    • Check: Ensure this is clear.[2]

  • Final: Dilute into assay media to reach final concentration (e.g., 10 µM).

Visualization: Anti-Precipitation Workflow

DilutionProtocol Stock 10 mM Stock (100% DMSO) Direct Direct Injection into Media Stock->Direct Avoid Step1 Intermediate Dilution (1 mM in DMSO) Stock->Step1 1:10 Dilution Crash PRECIPITATION (Crash Out) Direct->Crash Step2 Pre-Dilution in PBS (100 µM, pH 7.4) Step1->Step2 Slow Addition + Vortex Final Final Assay Well (10 µM, <1% DMSO) Step2->Final Final Dilution

Figure 2: Step-down dilution strategy to prevent solvent shock precipitation.

Frequently Asked Questions (FAQ)

Q: Can I autoclave a solution of this compound? A: No. While the propionic acid moiety is stable, the trimethoxy-phenyl ring is electron-rich and susceptible to oxidation or thermal decomposition at high temperatures (121°C).[1][2] Use 0.22 µm sterile filtration (PES or Nylon membranes) instead.[1][2]

Q: Why does the 2,3,4-isomer seem harder to dissolve than the 3,4,5-isomer? A: Steric hindrance.[2] The methoxy group at the 2-position (ortho) physically crowds the propionic acid side chain.[1][2] This can make the crystal lattice energy higher (harder to break) or kinetically hinder the approach of water molecules during solvation [3].[1][2]

Q: I need to inject this into mice. What is the vehicle? A: Do not use 100% DMSO. A common formulation for aryl-propionic acids is:

  • 5% DMSO (Solubilizer)[1]

  • 40% PEG 300 or PEG 400 (Cosolvent)[1]

  • 5% Tween 80 (Surfactant)[1][7]

  • 50% Saline (Bulk)[1]

  • Note: Add components in this exact order, vortexing between each addition [2].

References

  • PubChem. (n.d.).[1][2][8] 2-(2,3,4-Trimethoxyphenyl)propanoic acid (Compound).[1][9] National Library of Medicine.[2] Retrieved October 26, 2023, from [Link][1]

  • Manallack, D. T. (2007).[1][2] The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. (General reference for carboxylic acid pKa and solubility principles).

Sources

Optimization

Technical Support Center: Optimization of 2-(2,3,4-Trimethoxyphenyl)propionic Acid

The following technical guide is structured to support the purification and optimization of 2-(2,3,4-Trimethoxyphenyl)propionic acid . Status: Operational | Tier: L3 (Senior Application Support) Executive Technical Summa...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to support the purification and optimization of 2-(2,3,4-Trimethoxyphenyl)propionic acid .

Status: Operational | Tier: L3 (Senior Application Support)

Executive Technical Summary

Molecule: 2-(2,3,4-Trimethoxyphenyl)propionic acid Class:


-Methyl-arylacetic acid (Profen family)
Key Challenge:  Differentiating the branched 2-isomer  (target) from the linear 3-isomer  (hydrocinnamic impurity) and managing the electron-rich trimethoxy ring, which is susceptible to demethylation under strong acidic conditions.

Standard Purity Target: >98.5% (HPLC) Critical Quality Attribute (CQA): Regioisomeric purity (2-isomer vs. 3-isomer).

The "Self-Validating" Purification Protocol

This workflow is designed as a closed-loop system. Each step contains a "Check-Gate" that must be passed before proceeding, preventing yield loss in subsequent steps.

Phase A: The Differential Extraction (Chemical Purity)

Objective: Remove non-acidic organic impurities (ketones, aldehydes, decarboxylated byproducts).

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M NaOH (Do not use stronger bases to avoid emulsions)

  • 6M HCl (for acidification)

  • Brine (Sat. NaCl)

Protocol:

  • Dissolution: Dissolve crude solid in DCM (10 mL/g).

  • Forward Extraction (Gate 1): Extract with 1M NaOH (3x).

    • Mechanistic Insight: The carboxylic acid (pKa ~4.5) converts to the sodium salt (water-soluble). Neutral organic impurities (e.g., 2,3,4-trimethoxypropiophenone) remain in the DCM.

  • The Wash: Wash the combined aqueous basic layer once with fresh DCM.

    • Why? Removes physically entrapped non-acidic impurities.

  • Acidification (Gate 2): Cool aqueous layer to 0-5°C. Slowly add 6M HCl dropwise until pH < 2.

    • Observation: The product should precipitate as a white/off-white solid or oil out (see Troubleshooting).

  • Back Extraction: Extract the acidified aqueous layer with EtOAc (3x).

  • Drying: Dry combined EtOAc over anhydrous

    
    , filter, and concentrate.
    
Phase B: Crystallization (Isomeric Purity)

Objective: Remove the linear 3-isomer and trace colored impurities.

Solvent System: Hexane : Ethyl Acetate (Gradient)

  • Alternative: Ethanol : Water (if highly pure starting material).

Protocol:

  • Dissolve the dried residue in minimal boiling EtOAc.

  • Slowly add hot Hexane until persistent turbidity is observed (Cloud Point).

  • Add 1-2 drops of EtOAc to clear the solution.

  • Controlled Cooling: Allow to cool to Room Temp (RT) over 2 hours, then refrigerate (4°C) overnight.

    • Critical: Rapid cooling traps the linear 3-isomer (impurity) in the lattice.

Visualizing the Workflow (Logic Map)

The following diagram illustrates the decision logic and impurity fate mapping.

PurificationLogic Start Crude Mixture (Acid + Neutral Impurities) DCM_Dissolve Dissolve in DCM Start->DCM_Dissolve Base_Ext Extract with 1M NaOH DCM_Dissolve->Base_Ext Org_Layer Organic Layer (Contains Ketones/Aldehydes) Base_Ext->Org_Layer Neutral Impurities Aq_Layer Aqueous Layer (Product as Na-Salt) Base_Ext->Aq_Layer Target Molecule Wash_Step Wash with fresh DCM Aq_Layer->Wash_Step Wash_Step->Org_Layer Entrapped Neutrals Acidify Acidify to pH < 2 (0-5°C) Wash_Step->Acidify Precipitate Precipitate/Oil Forms Acidify->Precipitate Back_Ext Extract into EtOAc Precipitate->Back_Ext Cryst Recrystallization (Hexane/EtOAc) Back_Ext->Cryst Final Pure 2-(2,3,4-Trimethoxyphenyl) propionic acid Cryst->Final

Figure 1: Purification Logic Flow. Green nodes represent the path of the target molecule; Red nodes represent the removal of impurities.

Troubleshooting & FAQs

Issue 1: "The product oils out instead of crystallizing."

Diagnosis: This is common for methoxy-substituted aromatics due to their low melting points and high lipophilicity. It often indicates the presence of residual solvent or the linear 3-isomer impurity, which depresses the melting point. Corrective Action:

  • Seeding: Obtain a seed crystal (even a micro-crystal from a previous batch) and add it to the oil at room temperature.

  • Scratching: Use a glass rod to scratch the side of the flask vigorously. This creates nucleation sites.

  • Solvent Switch: If using Hexane/EtOAc, switch to Cyclohexane (higher boiling point, better lattice formation) or Water/Methanol (slow evaporation).

Issue 2: "The product has a pink/reddish hue."

Diagnosis: Electron-rich trimethoxy rings are prone to oxidation, forming quinone-like chromophores. Corrective Action:

  • During Extraction: Add a pinch of Sodium Metabisulfite (

    
    )  to the aqueous basic layer before acidification. This acts as a reducing agent to quench oxidative species.
    
  • Charcoal Treatment: If the color persists in the final solvent, reflux with activated charcoal (5% w/w) for 15 minutes and filter hot through Celite.

Issue 3: "Low yield after acidification."

Diagnosis: The 2,3,4-trimethoxy substitution pattern makes the acid slightly less soluble in water, but the sodium salt might form a "gel" or emulsion that traps the product. Corrective Action:

  • Check the pH.[1] It must be distinctly acidic (pH 1-2).

  • Salting Out: Saturate the acidified aqueous layer with solid NaCl. This increases the ionic strength, forcing the organic acid out of the aqueous phase (Salting-out effect).

Issue 4: "How do I distinguish the 2-isomer from the 3-isomer?"

Technical Insight: The 2-isomer (branched, Profen) and 3-isomer (linear, Hydrocinnamic) have distinct NMR signatures.

Feature2-isomer (Target)3-isomer (Impurity)
Structure



NMR (Aliphatic)
Doublet (~1.5 ppm,

) Quartet (~3.7 ppm,

)
Triplet (~2.6 ppm,

) Triplet (~2.9 ppm,

)
Melting Point Generally Lower (Racemate)Generally Higher (Better packing)

Quantitative Data Summary

ParameterSpecification / LimitNotes
pKa (Predicted) 4.5 - 4.7Similar to Ibuprofen/Naproxen [1].
Melting Point ~70 - 100°CNote: Highly dependent on enantiomeric purity. Racemates often melt lower than pure enantiomers [2].
Solubility (Water) < 0.1 mg/mL (Acid form)High solubility at pH > 7.0.
Solubility (Org) High (DCM, EtOAc, MeOH)Soluble in most organic solvents.
Major Impurity 3-(2,3,4-trimethoxyphenyl)propionic acidLinear regioisomer formed during non-selective synthesis.

References

  • US Environmental Protection Agency. Physicochemical Properties of Phenylpropionic Acids. CompTox Chemicals Dashboard. Available at: [Link]

  • Organic Syntheses. General Method for Synthesis of Pure 2-Arylpropionic Acids.[2] Org.[3][4] Synth. 1999, 76, 169. Available at: [Link]

  • National Institutes of Health (NIH). Separation of Aryl Propionic Acids by Chromatography. PubMed Central. Available at: [Link]

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for 2-(2,3,4-Trimethoxyphenyl)propionic acid before handling.

Sources

Troubleshooting

Technical Support Center: 2-(2,3,4-Trimethoxyphenyl)propionic Acid

Welcome to the technical support guide for 2-(2,3,4-Trimethoxyphenyl)propionic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(2,3,4-Trimethoxyphenyl)propionic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Please note that while direct, peer-reviewed pH stability data for 2-(2,3,4-Trimethoxyphenyl)propionic acid is not extensively available in public literature, this guide synthesizes established principles of pharmaceutical stability testing, data from structurally related propionic acid derivatives, and known chemical properties to provide a robust framework for your experimental design and troubleshooting.[1][2][3][4][5]

Our approach is to empower you with the foundational knowledge and methodologies to assess the stability of this compound under your specific experimental conditions.

Frequently Asked Questions (FAQs)

Section 1: Fundamental Properties and Handling

Question 1: What are the basic physicochemical properties of 2-(2,3,4-Trimethoxyphenyl)propionic acid?

Understanding the fundamental properties of 2-(2,3,4-Trimethoxyphenyl)propionic acid is the first step in designing stable formulations and analytical methods. While experimental data for this specific isomer is limited, we can infer properties from its structure and from data on similar compounds.

PropertyValue / Expected BehaviorSource / Rationale
Molecular Formula C₁₂H₁₆O₅[6]
Molecular Weight 240.26 g/mol
Appearance White to yellow powder or crystals
Predicted pKa ~4.70 ± 0.10Based on the predicted pKa for the structurally similar 3-(3,4,5-TRIMETHOXYPHENYL)PROPIONIC ACID.[7] The carboxylic acid moiety dictates its acidic nature.
Solubility Expected to be poorly soluble in water, especially at acidic pH. Soluble in organic solvents like DMSO and methanol.Propionic acid derivatives are often poorly water-soluble.[3] Solubility in aqueous solutions will increase significantly at pH > pKa as the anionic carboxylate form predominates.[8]
Storage Sealed in a dry environment at room temperature.[7]

Question 2: How does pH affect the solubility of 2-(2,3,4-Trimethoxyphenyl)propionic acid?

The solubility of this compound is critically dependent on pH due to its carboxylic acid group.

  • At pH < pKa (below ~4.7): The carboxylic acid will be predominantly in its protonated, neutral form (R-COOH). This form is less polar and is expected to have low aqueous solubility.

  • At pH > pKa (above ~4.7): The carboxylic acid will be deprotonated to its anionic carboxylate form (R-COO⁻). This ionized form is more polar and will exhibit significantly higher aqueous solubility.

This relationship is a key consideration for formulation, dissolution testing, and liquid chromatography method development.

G cluster_0 pH < pKa (~4.7) cluster_1 pH > pKa (~4.7) Low_pH Predominantly Protonated (R-COOH) Low Aqueous Solubility High_pH Predominantly Deprotonated (R-COO⁻) High Aqueous Solubility Compound 2-(2,3,4-Trimethoxyphenyl) propionic acid Compound->Low_pH Acidic Conditions Compound->High_pH Alkaline Conditions

Caption: Ionization states and solubility at different pH values.

Section 2: Stability and Degradation Pathways

Question 3: What are the likely degradation pathways for this molecule under different pH conditions?

While specific degradation products for 2-(2,3,4-Trimethoxyphenyl)propionic acid are not documented, we can anticipate potential pathways based on its functional groups and general knowledge of drug degradation.[3][5] Hydrolysis and oxidation are the most common reactions to evaluate.

  • Acidic Conditions (pH 1-3): While many propionic acid derivatives are relatively stable, strong acidic conditions, especially with heat, could potentially lead to reactions involving the methoxy groups on the phenyl ring, although this is generally less common than ester hydrolysis.

  • Neutral Conditions (pH 6-8): The compound is expected to be most stable around a neutral pH, but this must be confirmed experimentally.

  • Alkaline Conditions (pH 10-13): Propionic acid derivatives can be susceptible to degradation under alkaline conditions.[1][2] While this molecule lacks an ester group, which is highly susceptible to base-catalyzed hydrolysis, other less common degradation reactions could be initiated. Oxidative degradation can also be more pronounced at higher pH.

  • Oxidative Conditions: The presence of the electron-rich trimethoxyphenyl ring suggests a susceptibility to oxidation. This can be tested using an oxidizing agent like hydrogen peroxide (H₂O₂). Degradation may involve hydroxylation of the aromatic ring or other oxidative cleavage reactions.[2]

Question 4: I am observing a loss of my compound in solution over time. How do I begin troubleshooting?

A systematic approach is crucial. The first step is to perform a forced degradation study to identify the conditions under which the compound is unstable. This will provide critical information for developing stable formulations and a stability-indicating analytical method.[3][4]

G A Observe Peak Area Decrease (Loss of Compound) B Initiate Forced Degradation Study (ICH Guidelines) A->B C Acidic Stress (e.g., 0.1M HCl) B->C D Alkaline Stress (e.g., 0.1M NaOH) B->D E Oxidative Stress (e.g., 3% H₂O₂) B->E F Thermal Stress (e.g., 80°C) B->F G Photolytic Stress (UV/Vis Light) B->G H Analyze Samples by HPLC-UV/MS (Develop Stability-Indicating Method) C->H D->H E->H F->H G->H I Identify Conditions Causing Degradation H->I J Characterize Degradants (Using MS, NMR) I->J K Optimize Formulation/Storage (Adjust pH, Protect from Light/Oxygen) I->K

Caption: Troubleshooting workflow for compound instability.

Section 3: Experimental Protocols

Question 5: How do I perform a forced degradation study to determine the pH stability profile?

A forced degradation (or stress testing) study is essential.[5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that your analytical method can detect and resolve the degradation products from the parent peak.

Objective: To evaluate the stability of 2-(2,3,4-Trimethoxyphenyl)propionic acid under various pH conditions and identify potential degradation products.

Materials:

  • 2-(2,3,4-Trimethoxyphenyl)propionic acid

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • pH meter

  • Volumetric flasks, pipettes

  • HPLC system with UV or PDA detector (MS detector is highly recommended)

  • C18 HPLC column

Protocol: Step-by-Step Forced Degradation

  • Prepare Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.

  • Set Up Stress Conditions: For each condition, mix your stock solution with the stressor solution. A typical ratio is 1:1, but this may need to be optimized.

    • Acid Hydrolysis:

      • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

      • Keep a sample at room temperature and another in a water bath at ~60-80°C.

      • Take time points (e.g., 0, 2, 4, 8, 24 hours).

      • Before injection, neutralize the sample with an equivalent amount of 0.1 M NaOH.

    • Base Hydrolysis:

      • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.[2]

      • Follow the same temperature and time point procedure as for acid hydrolysis.[2]

      • Neutralize the sample with an equivalent amount of 0.1 M HCl before injection.

    • Oxidative Degradation:

      • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.[2]

      • Keep at room temperature and monitor at the same time points. Oxidation can be rapid.

    • Control Sample: Prepare a control by mixing 1 mL of stock solution with 1 mL of water. Keep it under the same conditions as the stressed samples.

  • Sample Analysis:

    • Dilute all samples (including controls and neutralized stressed samples) to a suitable concentration for HPLC analysis (e.g., 100 µg/mL) with your mobile phase.

    • Analyze by a stability-indicating HPLC method. A good starting point is a C18 column with a gradient of acetonitrile and water (with 0.1% formic acid).[1][9]

    • Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

  • Data Interpretation:

    • Calculate the percentage of degradation for the parent compound at each time point.

    • Assess peak purity of the parent peak to ensure co-elution of degradants is not occurring. A PDA detector is essential for this.

    • If significant degradation is observed, you have identified an instability. If no degradation is seen, you may need to use stronger stress conditions (e.g., higher temperature or higher molarity of acid/base).[4]

Question 6: My compound appears to be degrading, but I don't see any new peaks in my chromatogram. What could be the issue?

This is a common and important challenge. Here are several potential causes and troubleshooting steps:

  • Degradant is Not UV-Active: The degradation process may have destroyed the chromophore (the part of the molecule that absorbs UV light).

    • Solution: Use a mass spectrometer (LC-MS) or a Charged Aerosol Detector (CAD) in addition to your UV detector. These detectors do not rely on a chromophore and can detect a wider range of compounds.

  • Degradant is Not Retained on the Column: The degradant could be very polar and eluting in the solvent front (void volume) of your chromatogram.

    • Solution: Modify your HPLC method. Try running a gradient that starts with a much lower percentage of organic solvent (e.g., 5% acetonitrile) or consider using an aqueous-compatible C18 column or a different stationary phase (like HILIC).

  • Degradant is Insoluble: The degradation product may be precipitating out of the solution and is therefore not being injected into the HPLC.

    • Solution: Visually inspect your samples for any cloudiness or precipitate. If observed, try to dissolve the sample in a stronger solvent before analysis (though this may not be compatible with your mobile phase). LC-MS analysis of the redissolved precipitate could help with identification.

  • Gas Formation: In some rare cases, the degradation pathway could lead to the formation of a volatile compound (gas), which would not be detected by LC. This is less likely for this particular structure but is a theoretical possibility.

References

  • Eissa, M., & Abd El-Sattar, O. I. (2016). Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen: Development of Stability-Indicating Chromatographic Methods Validated as per ICH Guidelines. Journal of Chromatographic Science.
  • SciSpace. (2016). Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen.
  • Jadhav, S. B., et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. PharmaTutor.
  • Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • LookChem. (n.d.). 3-(3,4,5-TRIMETHOXYPHENYL)PROPIONIC ACID.
  • Reddy, P. C., et al. (2016). Forced Degradation Studies. MedCrave online.
  • PubChem. (n.d.). 3-(p-Methoxyphenyl)propionic acid. National Center for Biotechnology Information.
  • TargetMol. (n.d.). 3-(3,4,5-Trimethoxyphenyl)propanoic acid.
  • Sigma-Aldrich. (n.d.). 3-(2,3,4-Trimethoxyphenyl)propanoic acid.
  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
  • ChemicalBook. (n.d.). 3-(2,3,4-TRIMETHOXYPHENYL)PROPIONIC ACID.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Analysis of 2-(2,3,4-Trimethoxyphenyl)propionic Acid

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H)...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(2,3,4-Trimethoxyphenyl)propionic acid, a substituted aromatic carboxylic acid with potential applications in medicinal chemistry. By comparing its expected spectral features with those of analogous structures, this guide offers a framework for confident spectral interpretation.

The Structural Context: Predicting the ¹H NMR Spectrum

The molecular structure of 2-(2,3,4-Trimethoxyphenyl)propionic acid dictates a unique electronic environment for each proton, leading to a predictable yet complex ¹H NMR spectrum. The key structural features to consider are the trisubstituted benzene ring and the chiral propionic acid side chain. The three methoxy groups (-OCH₃), being electron-donating, will significantly influence the chemical shifts of the aromatic protons.

Here is a breakdown of the expected proton signals:

  • Aromatic Protons: The benzene ring has two adjacent protons. Due to the substitution pattern, they are not chemically equivalent and will appear as two distinct signals in the aromatic region (typically δ 6.5-8.0 ppm).[1] These protons will exhibit ortho-coupling, a spin-spin interaction through three bonds, with a typical coupling constant (³J) of 7-10 Hz.[1]

  • Methine Proton: The proton on the carbon adjacent to the carboxylic acid and the aromatic ring (α-proton) is a methine proton. Its proximity to two electron-withdrawing groups (the carboxylic acid and the aromatic ring) will cause it to be deshielded, appearing downfield. This signal will be split by the adjacent methyl protons.

  • Methyl Protons: The three protons of the methyl group on the propionic acid side chain will be influenced by the adjacent methine proton, leading to a characteristic splitting pattern.

  • Methoxy Protons: The three methoxy groups will each give rise to a singlet in the spectrum, as they have no adjacent protons to couple with. Their chemical shifts will be in the typical range for methoxy groups on an aromatic ring.

  • Carboxylic Acid Proton: The acidic proton of the carboxyl group is often broad and may appear over a wide range of chemical shifts, or it may exchange with deuterated solvents and not be observed.

Comparative Spectral Analysis: Distinguishing Isomers and Analogs

To appreciate the nuances of the ¹H NMR spectrum of 2-(2,3,4-Trimethoxyphenyl)propionic acid, a comparison with structurally related molecules is invaluable.

Comparison with Phenylpropionic Acid Analogs
CompoundAromatic Protons (δ, ppm)Aliphatic Protons (δ, ppm)Key Differentiating Features
2-(2,3,4-Trimethoxyphenyl)propionic acid (Predicted) Two doublets in the aromatic region, ortho-coupled.A quartet for the methine proton and a doublet for the methyl group. Three singlets for the methoxy groups.The specific splitting pattern of the aromatic protons and the presence of three distinct methoxy signals.
3-Phenylpropionic acid A multiplet for the five aromatic protons.Two triplets for the two methylene groups.[2][3]A more complex aromatic region and the presence of two methylene signals instead of a methine and a methyl group.
3-(4-Methoxyphenyl)propionic acid Two doublets in the aromatic region, characteristic of a para-substituted ring.[4]Two triplets for the methylene groups and a singlet for the methoxy group.[4]A simpler aromatic pattern and only one methoxy signal.
3-(3,4,5-Trimethoxyphenyl)propionic acid A singlet for the two equivalent aromatic protons.[5]Two triplets for the methylene groups and two singlets for the methoxy groups (two are equivalent).[5]A highly simplified aromatic region due to symmetry.

This comparative data highlights how the substitution pattern on the aromatic ring and the position of the substituent on the propionic acid chain lead to distinct and identifiable ¹H NMR spectra.

Experimental Protocol for ¹H NMR Analysis

For reliable and reproducible results, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm for reference.

  • Filtration: Filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Shimming: Carefully shim the magnetic field to obtain sharp and symmetrical peaks.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Apply appropriate relaxation delays to ensure accurate integration of the signals.

Data Interpretation Workflow

A systematic approach is crucial for accurate spectral interpretation.

G A Obtain Spectrum B Identify Solvent and TMS Peaks A->B C Integrate All Signals B->C D Analyze Chemical Shifts C->D E Analyze Splitting Patterns (Multiplicity) D->E F Determine Coupling Constants (J-values) E->F G Assign Protons to Signals F->G H Final Structure Confirmation G->H

Caption: A logical workflow for the systematic interpretation of a ¹H NMR spectrum.

Expected ¹H NMR Data for 2-(2,3,4-Trimethoxyphenyl)propionic acid

Based on the principles of chemical shifts and spin-spin coupling, the following table summarizes the predicted ¹H NMR data for the target molecule.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic H~6.8 - 7.2Doublet~8-91H
Aromatic H~6.6 - 7.0Doublet~8-91H
-OCH₃~3.8 - 4.0Singlet-3H
-OCH₃~3.8 - 4.0Singlet-3H
-OCH₃~3.8 - 4.0Singlet-3H
-CH(Ar)COOH~3.7 - 4.1Quartet~71H
-CH₃~1.4 - 1.6Doublet~73H
-COOH~10 - 12Broad Singlet-1H

Visualizing the Key Interactions

The splitting patterns observed in the ¹H NMR spectrum are a direct result of spin-spin coupling between neighboring protons.

G cluster_aromatic Aromatic System cluster_aliphatic Propionic Acid Side Chain Ar_H1 Ar-H (ortho) Ar_H2 Ar-H (ortho) Ar_H1->Ar_H2 ³J (ortho-coupling) Methine_H -CH- Methyl_H -CH₃ Methine_H->Methyl_H ³J (vicinal-coupling)

Caption: Diagram illustrating the key proton-proton coupling interactions in 2-(2,3,4-Trimethoxyphenyl)propionic acid.

Conclusion

The ¹H NMR spectrum of 2-(2,3,4-Trimethoxyphenyl)propionic acid is predicted to be complex yet interpretable, with distinct signals for each proton in the molecule. By carefully analyzing the chemical shifts, integration values, and splitting patterns, and by comparing the spectrum to those of similar compounds, researchers can confidently confirm the structure of this and other related molecules. This guide provides a comprehensive framework for such an analysis, emphasizing the importance of a systematic approach and a solid understanding of NMR principles for the successful elucidation of chemical structures.

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

  • Supporting Information - Rsc.org. Available at: [Link]

  • Heteronuclear coupling. University of Manitoba. Available at: [Link]

  • Supplementary Material - The Royal Society of Chemistry. Available at: [Link]

  • ¹H NMR spectra indicate the change of chemical shift of methoxy group... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation ... - Doc Brown's Chemistry. Available at: [Link]

  • 3-Phenylpropionic acid - ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]

  • ¹H NMR Spectrum (1D, 300 MHz, H₂O, predicted) (NP0273223) - NP-MRD. Available at: [Link]

  • NMR Coupling Constants - Chemical Instrumentation Facility - Iowa State University. Available at: [Link]

  • Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. UW-Madison Chemistry. Available at: [Link]

  • 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra - ResearchGate. Available at: [Link]

  • Avance Beginners Guide - Proton Spectrum of Ethylbenzene with Spin/Spin Coupling. Bruker. Available at: [Link]

  • Chemical shifts - UCL. Available at: [Link]

  • ¹H NMR Coupling Constants - Organic Chemistry Data. Available at: [Link]

  • What is the proton NMR spectrum of p-methoxyphenol? - Chemistry Stack Exchange. Available at: [Link]

  • low/high resolution ¹H proton nmr spectrum of propanoic acid C₃H₆O₂ CH₃CH₂COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Available at: [Link]

  • bmse000179 Propionic Acid at BMRB. Available at: [Link]

  • CAS#:174272-60-7 | 2-Amino-3-(2,3,4-trimethoxy-phenyl)-propionic acid | Chemsrc. Available at: [Link]

  • pionic Acid1 /3-(3,4,5-Trimethoxyphenyl)-propionic acid, IV, a - ElectronicsAndBooks. Available at: [Link]

  • New synthesis process for 2,3,4-trimethoxybenzoic acid - ResearchGate. Available at: [Link]

Sources

Comparative

Technical Characterization Guide: Mass Spectrometry of 2-(2,3,4-Trimethoxyphenyl)propionic Acid

Executive Summary This guide provides a rigorous technical comparison of analytical methodologies for the characterization of 2-(2,3,4-Trimethoxyphenyl)propionic acid (hereafter referred to as 2,3,4-TMPPA ). Structurally...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison of analytical methodologies for the characterization of 2-(2,3,4-Trimethoxyphenyl)propionic acid (hereafter referred to as 2,3,4-TMPPA ).

Structurally analogous to "profen" NSAIDs and a potential oxidative metabolite of 2,3,4-trimethoxyamphetamine (TMA-2) derivatives, this molecule presents specific analytical challenges:

  • Isomeric Complexity: It must be distinguished from its positional isomers (e.g., 2,4,5- or 3,4,5-trimethoxy variants).

  • Ionization Efficiency: The carboxylic acid moiety dictates negative polarity preference, yet the methoxy-rich ring offers unique positive mode fragmentation.

This document compares LC-ESI-MS/MS (the gold standard for sensitivity), LC-APCI-MS (for matrix robustness), and GC-MS (for structural confirmation via derivatization).

Molecule Profile & Physicochemical Context[1][2][3][4][5][6][7]

  • IUPAC Name: 2-(2,3,4-Trimethoxyphenyl)propionic acid

  • Molecular Formula:

    
    
    
  • Exact Mass: 240.0998 Da

  • Structure Note: The molecule features a chiral center at the C2 position of the propionic chain. The ortho-methoxy group (2-position on ring) creates steric hindrance that influences fragmentation distinct from 3,4,5-isomers.

Predicted Ionization Behavior
Ionization ModePrecursor Ionm/zKey Characteristic
ESI (-)

239.09Deprotonation of carboxylic acid. High sensitivity.
ESI (+)

241.11Protonation of carbonyl/methoxy oxygen. Lower stability.
EI (GC-MS)

240.10Radical cation. Extensive fragmentation (requires derivatization).

Comparative Analysis of Analytical Workflows

Method A: LC-ESI-MS/MS (Negative Mode)

Status: Primary Recommendation for Quantitation

Mechanism: Electrospray Ionization (ESI) in negative mode capitalizes on the acidic proton (


). The formation of the carboxylate anion is highly efficient using ammonium acetate or ammonium formate buffers.
  • Pros: Highest sensitivity (pg/mL range); soft ionization preserves molecular ion.

  • Cons: Susceptible to ion suppression from matrix co-eluters (phospholipids).

  • Key Transition: The decarboxylation pathway is dominant.

    • Precursor:

      
       239.1
      
    • Product:

      
       195.1 (
      
      
      
      )
Method B: LC-APCI-MS (Negative Mode)

Status: Alternative for Complex Matrices

Mechanism: Atmospheric Pressure Chemical Ionization (APCI) uses a corona discharge. It is less dependent on liquid-phase chemistry, making it more robust against matrix effects (e.g., in plasma or wastewater analysis).

  • Pros: Superior linearity in high concentrations; reduced matrix suppression.

  • Cons: Lower absolute sensitivity compared to ESI; thermal degradation risk for labile metabolites.

Method C: GC-MS (TMS Derivatization)

Status: Gold Standard for Isomer Differentiation

Mechanism: Direct analysis of the acid leads to peak tailing. Derivatization with BSTFA + 1% TMCS yields the Trimethylsilyl (TMS) ester.

  • Pros: High chromatographic resolution allows separation of 2,3,4-TMPPA from 2,4,5-TMPPA isomers; EI spectra provide "fingerprint" identification.

  • Cons: Labor-intensive sample prep; requires anhydrous conditions.

Experimental Protocols

Protocol 1: LC-MS/MS Optimization (ESI-)

Objective: Maximize sensitivity for trace quantification.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 5mM Ammonium Acetate (pH neutral to slightly basic aids deprotonation).

  • Mobile Phase B: Acetonitrile (MeOH can cause higher backpressure and slightly lower ionization efficiency for this acid).

  • Gradient: 5% B to 95% B over 8 minutes.

  • MS Source Parameters:

    • Spray Voltage: -2500 V

    • Capillary Temp: 320°C

    • Sheath Gas: 45 arb units

Protocol 2: GC-MS Derivatization

Objective: Structural confirmation.[1]

  • Dry Down: Evaporate 50 µL of sample extract to dryness under

    
    .
    
  • Reagent Addition: Add 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Incubation: Heat at 60°C for 30 minutes.

  • Injection: 1 µL splitless at 250°C.

  • Detection: EI Source (70 eV). Look for

    
     312 (TMS-derivative parent).
    

Visualizations

Diagram 1: Fragmentation Pathway (ESI Negative)

This diagram illustrates the primary collision-induced dissociation (CID) pathway used for Multiple Reaction Monitoring (MRM).

Fragmentation Parent Precursor Ion [M-H]- (m/z 239) Intermed Transition State Decarboxylation Parent->Intermed CID Energy (15-20 eV) Product1 Primary Product [M-H-CO2]- (m/z 195) (Quantifier) Intermed->Product1 - CO2 (44 Da) Product2 Secondary Product [M-H-CO2-CH3]- (m/z 180) (Qualifier) Product1->Product2 - CH3• (15 Da)

Caption: ESI(-) Fragmentation pathway showing the dominant decarboxylation event characteristic of arylpropionic acids.

Diagram 2: Method Selection Decision Matrix

A logic flow to assist researchers in choosing the correct instrumentation based on sample type.

DecisionMatrix Start Start: Characterize 2,3,4-TMPPA Q_Matrix Is the matrix complex? (Plasma/Wastewater) Start->Q_Matrix Q_Isomer Is isomer differentiation required? Q_Matrix->Q_Isomer Yes Method_ESI Use LC-ESI-MS/MS (High Sensitivity) Q_Matrix->Method_ESI No (Clean Std) Method_APCI Use LC-APCI-MS/MS (High Robustness) Q_Isomer->Method_APCI No (Quant only) Method_GC Use GC-MS (TMS) (Structural ID) Q_Isomer->Method_GC Yes (Qual ID)

Caption: Decision matrix for selecting the optimal mass spectrometry interface.

Data Summary: Comparison of Techniques

FeatureLC-ESI-MS/MSLC-APCI-MS/MSGC-MS (TMS)
Limit of Detection (LOD) < 1 ng/mL~ 5-10 ng/mL~ 10-50 ng/mL
Linearity Range 3-4 orders3 orders2-3 orders
Selectivity High (MRM)High (MRM)High (Retention Time)
Sample Throughput High (5-8 min run)High (5-8 min run)Low (30 min prep + run)
Isomer Resolution Moderate (Column dependent)ModerateExcellent

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (General principles of ESI vs APCI ionization).

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of carboxylic acids and phenylpropionic derivatives. NIST Chemistry WebBook, SRD 69.

  • Kostiainen, R., & Kauppila, T. J. (2009). Effect of eluent on the ionization process in liquid chromatography-mass spectrometry. Journal of Chromatography A, 1216(4), 685-699. (Solvent effects on ESI efficiency).

  • Meyer, M. R., et al. (2010). Beta-keto-amphetamines: studies on the metabolism of the designer drug mephedrone. Analytical and Bioanalytical Chemistry. (Demonstrates metabolic pathways involving oxidation to acid metabolites).

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Validation

Comparative Profiling: 2-(2,3,4-Trimethoxyphenyl)propionic Acid vs. Established Phenylpropionic Scaffolds

Executive Summary This technical guide provides a rigorous comparison between 2-(2,3,4-Trimethoxyphenyl)propionic acid (2,3,4-TMPPA) and established phenylpropionic acid derivatives, specifically Ibuprofen (the clinical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between 2-(2,3,4-Trimethoxyphenyl)propionic acid (2,3,4-TMPPA) and established phenylpropionic acid derivatives, specifically Ibuprofen (the clinical gold standard) and 2-Phenylpropionic acid (the parent scaffold). While Ibuprofen represents the benchmark for COX-mediated anti-inflammatory activity, 2,3,4-TMPPA offers a distinct physicochemical profile characterized by high electron density and steric crowding at the ortho position. This guide analyzes the structural implications of the 2,3,4-trimethoxy substitution pattern, evaluating its impact on lipophilicity, enzyme binding potential, and synthetic accessibility for researchers in medicinal chemistry.

Chemical & Physicochemical Profiling[1]

The addition of three methoxy groups to the phenyl ring significantly alters the molecular volume and electronic distribution compared to the parent hydratropic acid. The following table contrasts 2,3,4-TMPPA with its relevant analogs.

Table 1: Comparative Physicochemical Properties
Property2-(2,3,4-Trimethoxyphenyl)propionic Acid Ibuprofen (Reference Standard)2-Phenylpropionic Acid (Hydratropic Acid)
Structure Type Polysubstituted Arylpropionic Acid4-Substituted Arylpropionic AcidUnsubstituted Arylpropionic Acid
Molecular Formula C₁₂H₁₆O₅C₁₃H₁₈O₂C₉H₁₀O₂
Molecular Weight 240.25 g/mol 206.28 g/mol 150.17 g/mol
Predicted LogP ~1.8 – 2.13.51.8
pKa (Acid) ~4.2 – 4.44.914.76
Electronic Character Electron-Rich (Strong Donor)Weakly Electron-RichNeutral
Steric Profile High (Ortho-Methoxy Clash)Moderate (Para-Isobutyl)Low
Primary Application Research / Metabolic ProbeNSAID (Analgesic/Anti-inflammatory)Fragrance / Intermediate

Key Insight: 2,3,4-TMPPA is significantly more polar than Ibuprofen due to the three oxygen atoms, yet it retains moderate lipophilicity. The electron-donating methoxy groups likely lower the pKa slightly compared to Ibuprofen, making the carboxylate anion more stable.

Structural Analysis & SAR Deep Dive

The biological divergence between 2,3,4-TMPPA and Ibuprofen is driven by the Structure-Activity Relationship (SAR) of the phenyl ring substitution.

The "Ortho-Methoxy" Steric Effect

In 2-arylpropionic acids (profens), the anti-inflammatory activity relies on the methyl group at the chiral center (C2) and the hydrophobic nature of the phenyl ring fitting into the COX enzyme channel.

  • Ibuprofen: The para-isobutyl group is streamlined, allowing deep penetration into the hydrophobic pocket of COX-1/COX-2.

  • 2,3,4-TMPPA: The ortho-methoxy group (at position 2 of the ring) creates a steric clash with the

    
    -methyl group of the propionic acid tail. This restricts the rotation of the phenyl ring, potentially locking the molecule in a conformation unfavorable for standard COX binding. Furthermore, the bulk of the ortho-methoxy group often prevents entry into the narrow "constriction site" of the COX active site.
    
Electronic Considerations

The 2,3,4-trimethoxy pattern creates a highly electron-rich aromatic system.

  • Metabolic Stability: Unlike the alkyl side chain of Ibuprofen (susceptible to oxidation), the methoxy groups are relatively stable but can undergo O-demethylation by cytochrome P450 enzymes (CYP2D6/3A4).

  • Antioxidant Potential: Similar to gallic acid derivatives, the electron-rich ring may confer direct radical scavenging properties, a feature absent in Ibuprofen.

DOT Diagram: Structural Topology Comparison

ChemicalStructureComparison cluster_features Structural Determinants Ibuprofen Ibuprofen (Active NSAID) COX_Pocket COX Enzyme Hydrophobic Channel Ibuprofen->COX_Pocket Fits (Para-Isobutyl) Para Para-Isobutyl (Pos 4) Hydrophobic Anchor Ibuprofen->Para TMPPA 2-(2,3,4-Trimethoxyphenyl) propionic Acid (Sterically Crowded) TMPPA->COX_Pocket Clash (Ortho-Methoxy) Ortho Ortho-Methoxy (Pos 2) Steric Hindrance TMPPA->Ortho

Caption: Comparison of steric fit. Ibuprofen's para-substitution allows enzyme binding, while 2,3,4-TMPPA's ortho-substitution creates steric hindrance.

Experimental Protocols

For researchers intending to evaluate 2,3,4-TMPPA, the following protocols outline the synthesis and biological screening.

Protocol A: Synthesis via Alpha-Methylation

Since 2,3,4-TMPPA is not a commodity chemical, it is best synthesized from the corresponding phenylacetic acid derivative.

Reagents:

  • Ethyl 2-(2,3,4-trimethoxyphenyl)acetate (Precursor)

  • Lithium Diisopropylamide (LDA) (2.0 M in THF)

  • Methyl Iodide (MeI)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Enolate Formation: In a flame-dried flask under Argon, dissolve Ethyl 2-(2,3,4-trimethoxyphenyl)acetate (1.0 eq) in anhydrous THF. Cool to -78°C.

  • Deprotonation: Slowly add LDA (1.1 eq) dropwise over 15 minutes. Stir at -78°C for 1 hour to generate the enolate. Note: The solution may turn yellow/orange due to the electron-rich anion.

  • Alkylation: Add Methyl Iodide (1.2 eq) dropwise.

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous ammonium chloride (

    
    ).
    
  • Hydrolysis: Extract the ester intermediate, then reflux in NaOH/MeOH (1M) for 3 hours to hydrolyze the ester to the free acid (2,3,4-TMPPA).

  • Purification: Acidify to pH 2 with HCl and recrystallize from Ethanol/Water.

Protocol B: COX-1/COX-2 Inhibition Screening

To verify the "Ortho-Effect" hypothesis, compare 2,3,4-TMPPA against Ibuprofen using a colorimetric COX inhibitor screening assay.

  • Enzyme Prep: Use purified ovine COX-1 and human recombinant COX-2.

  • Incubation: Incubate enzyme with heme cofactor and test compound (0.1

    
    M – 100 
    
    
    
    M) for 10 minutes at 25°C.
  • Reaction: Add Arachidonic Acid (substrate) and TMPD (colorimetric substrate).

  • Measurement: Monitor absorbance at 590 nm. The rate of color development correlates with COX activity.

  • Data Analysis: Calculate

    
     values.
    
    • Expected Result: Ibuprofen

      
      
      
      
      
      5-10
      
      
      M.
    • Hypothesis for 2,3,4-TMPPA:

      
       > 100 
      
      
      
      M (Inactive or weak due to steric clash).
DOT Diagram: Synthesis Workflow

SynthesisWorkflow Start Start: Ethyl 2-(2,3,4-trimethoxyphenyl)acetate Step1 1. Deprotonation (LDA, -78°C, THF) Start->Step1 Step2 2. Methylation (MeI, -78°C to 0°C) Step1->Step2 Enolate Formation Intermediate Intermediate: Ethyl 2-(2,3,4-trimethoxyphenyl)propionate Step2->Intermediate C-Alkylation Step3 3. Hydrolysis (NaOH/MeOH, Reflux) Intermediate->Step3 Final Product: 2-(2,3,4-Trimethoxyphenyl)propionic Acid Step3->Final Saponification

Caption: Synthetic route transforming the phenylacetate precursor to the target propionic acid via alpha-methylation.

Biological & Therapeutic Context[1][4][5][6][7][8][9]

While Ibuprofen is a dedicated anti-inflammatory, 2,3,4-TMPPA is better suited for specific research niches:

  • Metabolic Probes: The trimethoxy-phenyl ring is a mimic of the mescaline/trimethoprim pharmacophore. Researchers use this acid to test if modifying the side chain (propionic acid vs. ethylamine) retains binding to targets like Dihydrofolate Reductase (DHFR) or Tubulin .

  • PPAR Agonism: Some fibrates (PPAR

    
     agonists) share the phenoxy-isobutyric acid structure. 2,3,4-TMPPA serves as a structural probe to determine if the "oxy" linker is strictly necessary for PPAR binding or if the carbon-linked propionic acid can substitute.
    
  • Antioxidant Activity: Phenolic acids with 2,3,4-substitution patterns (like 2,3,4-trihydroxybenzoic acid) are potent antioxidants. Although methylated, 2,3,4-TMPPA may still function as a lipophilic antioxidant or a pro-drug that reveals the active hydroxyls upon metabolic demethylation.

References

  • BenchChem. (2025).[1][2][3] A Comparative Guide to the Structure-Activity Relationship of 2-Phenylpropionic Acid Derivatives. Retrieved from

  • National Institutes of Health (NIH). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. PubMed Central. Retrieved from [Link]

  • PubChem. 2-Phenylpropionic acid (Hydratropic acid) Compound Summary. Retrieved from [Link]

  • MDPI. Structure-Activity Relationship of Phenolic Acids and Derivatives. Molecules. Retrieved from [Link]

Sources

Comparative

A Senior Scientist's Guide to Reference Standards for the Purity Assessment of 2-(2,3,4-Trimethoxyphenyl)propionic acid

Introduction: The Criticality of Purity in Pharmaceutical Development In the landscape of drug discovery and development, the purity of any chemical entity is not merely a quality metric; it is the foundation upon which...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity in Pharmaceutical Development

In the landscape of drug discovery and development, the purity of any chemical entity is not merely a quality metric; it is the foundation upon which safety, efficacy, and reproducibility are built. For a compound such as 2-(2,3,4-Trimethoxyphenyl)propionic acid, which may serve as a key intermediate or a novel active pharmaceutical ingredient (API), an unambiguous understanding of its purity profile is paramount. Impurities can alter pharmacological and toxicological properties, impact stability, and create significant hurdles in regulatory submission.

This guide provides an in-depth comparison of reference standards used to ascertain the purity of 2-(2,3,4-Trimethoxyphenyl)propionic acid. We will move beyond a simple listing of options to explore the metrological hierarchy of standards, compare the analytical methodologies they support, and provide actionable, field-proven protocols. This content is designed for researchers, analytical scientists, and quality control professionals who require a robust and defensible strategy for chemical purity assessment.

Chapter 1: The Hierarchy and Role of Reference Standards

The term "reference standard" is not monolithic. The choice of standard dictates the level of analytical rigor, traceability, and the defensibility of the resulting data. Understanding this hierarchy is the first step in designing a scientifically sound purity assessment program.

  • Primary Reference Standards: At the apex of the quality pyramid are primary standards. These are substances with the highest metrological quality, whose value is accepted without reference to other standards.[1] Pharmacopeial standards, such as those from the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), are often considered primary standards within the context of their official use.[1][2] They are extensively characterized and are deemed authoritative for compendial assays.[2][3][4][5] When a USP Reference Standard (RS) is called for in a monograph, only results obtained using that specific RS are considered conclusive.[4]

  • Certified Reference Materials (CRMs): Produced by accredited Reference Material Producers (RMPs), CRMs are characterized by a metrologically valid procedure and are accompanied by a certificate stating the property value, its associated uncertainty, and a statement of metrological traceability.[6] Producers of CRMs often operate under the stringent requirements of ISO 17034, which provides a comprehensive framework for their quality management systems and technical competence.[7][8][9][10][11] This accreditation ensures that the assigned purity value is reliable and backed by a robust uncertainty budget.[7]

  • Secondary (or In-house) Standards: These are standards qualified against a primary reference standard. Their value is assigned by comparison.[1] While not suitable for all purposes (e.g., calibrating a primary method), they are essential for routine testing, preserving the limited and expensive primary material. The qualification of a secondary standard is a critical process that must be thoroughly documented.

The logical relationship and traceability path is visualized below.

G cluster_0 Metrological Traceability SI SI Units (e.g., kg, mole) NMI National Metrology Institute (e.g., NIST) SI->NMI Realization Primary Primary Pharmacopeial Standard (e.g., USP, Ph. Eur.) NMI->Primary Characterization Secondary Secondary / Working Standard (In-house Qualified) Primary->Secondary Calibration / Qualification Sample Test Sample (e.g., Synthesized Batch) Primary->Sample Direct Analysis (Critical Use) CRM ISO 17034 Certified Reference Material (Commercial CRM) CRM->Secondary Calibration / Qualification CRM->Sample Direct Analysis (High Confidence) Secondary->Sample Routine Analysis caption Diagram 1: Hierarchy of Reference Standards.

Caption: Diagram 1: Hierarchy of Reference Standards.

Chapter 2: Core Analytical Methodologies for Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A multi-faceted approach is required to control for organic impurities, residual solvents, water content, and inorganic residues. For 2-(2,3,4-Trimethoxyphenyl)propionic acid, the following methods are most applicable.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly with UV detection, is the workhorse for analyzing organic impurities in non-volatile compounds. For an aromatic carboxylic acid like our target analyte, a reversed-phase method is the logical choice.

  • Causality of Method Choice: The trimethoxyphenyl and propionic acid moieties confer moderate polarity, making it ideally suited for retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase (typically a mixture of water/buffer and acetonitrile/methanol). The aromatic ring provides a strong chromophore, enabling sensitive detection via UV spectrophotometry.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful primary method for purity determination.[12] Its key advantage is that it can directly quantify a substance against a certified internal standard of a different chemical structure, eliminating the need for a specific reference material of the analyte itself.[12][13]

  • Principle of Operation: The integral area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[13][14] By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a high-purity internal standard, the purity of the analyte can be calculated from the integral ratios of their respective, well-resolved peaks.[12] This makes qNMR an ideal tool when a pharmacopeial standard for the specific analyte is unavailable.[15]

Complementary Techniques
  • Gas Chromatography (GC): Primarily used for assessing residual solvents (via headspace GC) and potentially for volatile impurities not amenable to HPLC. Direct analysis of the carboxylic acid by GC can be challenging without derivatization but is a valid approach.[16][17]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), MS is invaluable for the identification of unknown impurities by providing accurate mass data, which aids in structural elucidation.[18]

  • Karl Fischer Titration: The gold standard for the precise determination of water content.

  • Thermogravimetric Analysis (TGA): Useful for determining the total loss on drying, which includes water and residual solvents, and can indicate the presence of inorganic (non-volatile) impurities as residue.

Chapter 3: Comparative Guide to Available Standards

For a specific molecule like 2-(2,3,4-Trimethoxyphenyl)propionic acid, a dedicated USP or Ph. Eur. standard may not exist. In this common scenario, a scientist must choose between sourcing a commercial CRM or qualifying an in-house standard. The following table compares these options.

FeatureTier 1: Pharmacopeial Standard (e.g., USP, Ph. Eur.)Tier 2: ISO 17034 Certified Reference Material (CRM) Tier 3: In-house Qualified Standard
Primary Use Official compendial testing; considered conclusive for monograph assays.[2][4]High-confidence quantitative analysis, method validation, primary calibrator for secondary standards.Routine QC, system suitability, working standard for day-to-day analysis.
Purity Assignment Assigned value is often taken as 100.0% for compendial use unless a specific potency is stated.[3][4]A precise purity value is assigned with a comprehensive, statistically derived measurement uncertainty.[7]Purity value is assigned by the user's laboratory via comparison to a Tier 1 or Tier 2 standard.
Traceability Traceability is inherent to its status as a primary pharmacopeial standard.[19]Explicitly traceable to SI units, often through a national metrology institute.[7]Traceability is demonstrated and documented by the user back to the primary standard used for qualification.
Certification Established under the authority of the respective Pharmacopeial convention.[3][5]Produced under an ISO 17034 accredited quality system.[9]Qualification protocol and report are generated and maintained internally.
Documentation Label instructions and reference to General Chapter <11> or 5.12.[3]Detailed Certificate of Analysis including assigned value, uncertainty, homogeneity/stability data, and methods used.Internal documentation (test methods, CoA, stability data).
Cost HighMedium to HighLow (material cost), High (labor/instrument time for qualification)

Chapter 4: Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, incorporating checks and balances to ensure data integrity.

Protocol 4.1: HPLC-UV Purity and Impurity Profiling

This method is designed to separate the main component from potential process-related impurities and degradation products.

1. Reagents and Materials:

  • Column: C18, 150 x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Reference Standard (RS) and Test Sample (TS)

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm (based on UV spectrum of trimethoxy-substituted benzene ring)

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    15.0 95
    20.0 95
    20.1 30

    | 25.0 | 30 |

3. System Suitability Test (SST) - The Self-Validation Check:

  • Rationale: SST ensures the chromatographic system is performing adequately before sample analysis.

  • Procedure: Make five replicate injections of the Reference Standard solution (approx. 0.5 mg/mL).

  • Acceptance Criteria:

    • Tailing Factor: ≤ 2.0 for the main peak.

    • Theoretical Plates: ≥ 5000 for the main peak.

    • Repeatability (%RSD): ≤ 1.0% for the peak area.

4. Sample Preparation:

  • Accurately weigh about 25 mg of the RS and TS into separate 50 mL volumetric flasks. Dissolve and dilute to volume with the diluent.

5. Analysis and Calculation:

  • Inject the diluent (as a blank), followed by the SST injections, then the TS.

  • Purity is calculated using the area percent method, assuming equal response factors for impurities, which is a common approach for impurity profiling.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 4.2: Purity Assignment by Quantitative NMR (qNMR)

This protocol describes a primary method for assigning a purity value to a candidate material, for instance, when qualifying an in-house secondary standard.

1. Reagents and Materials:

  • Analyte: 2-(2,3,4-Trimethoxyphenyl)propionic acid candidate material

  • Internal Standard (IS): Certified Maleic Acid (or other suitable standard with high purity and non-overlapping peaks).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • High-precision analytical balance.

2. Sample Preparation - The Key to Accuracy:

  • Rationale: Accurate weighing is critical for qNMR. Any error in mass directly translates to an error in the final purity value.

  • Procedure:

    • Accurately weigh ~15 mg of the analyte (m_analyte) into a clean NMR tube. Record the mass to at least 5 decimal places.

    • Accurately weigh ~10 mg of the certified Internal Standard (m_IS) into the same NMR tube. Record the mass.

    • Add ~0.7 mL of DMSO-d6, cap, and vortex until fully dissolved.

3. NMR Acquisition Parameters (Example on a 400 MHz spectrometer):

  • Rationale: Parameters must be set to ensure the signal intensity is truly quantitative and not affected by differential relaxation times.

  • Pulse Program: Standard 1D proton (zg30).

  • Relaxation Delay (d1): ≥ 5 x T1 (where T1 is the longest spin-lattice relaxation time of the peaks being integrated). A conservative value of 30 seconds is often sufficient.

  • Number of Scans (ns): 16-64, to achieve adequate signal-to-noise.

  • Spectral Width (sw): ~20 ppm.

4. Data Processing and Calculation:

  • Apply Fourier transform, phase correction, and baseline correction.

  • Integrate a well-resolved, characteristic peak for the analyte (e.g., a specific aromatic proton) and a peak for the internal standard (e.g., the vinyl protons of maleic acid).

  • Calculate purity using the following formula:[14]

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P_IS = Purity of the internal standard

Chapter 5: Workflow for Establishing a Traceable In-House Standard

For routine analysis, creating a well-characterized secondary standard is both cost-effective and compliant. The following workflow ensures the standard is robust and traceable.

G cluster_1 In-House Secondary Standard Qualification Workflow start Procure High-Purity Candidate Material (≥98%) id Identity Confirmation (¹H NMR, MS, IR) start->id purity Purity Assignment (Primary Method - qNMR) id->purity impurities Impurity Profile (HPLC-UV/MS) id->impurities volatiles Characterize Volatiles (Karl Fischer, GC-HS) id->volatiles mass_balance Calculate Final Purity (Mass Balance Approach) purity->mass_balance impurities->mass_balance volatiles->mass_balance document Create Certificate of Analysis (Assign Value, Uncertainty, Expiry) mass_balance->document release Release as Secondary Standard document->release caption Diagram 2: Workflow for qualifying a secondary standard.

Caption: Diagram 2: Workflow for qualifying a secondary standard.

Conclusion

The selection of a reference standard for the purity analysis of 2-(2,3,4-Trimethoxyphenyl)propionic acid is a decision guided by the intended application. For regulatory filings and work requiring the highest level of legal and scientific authority, a pharmacopeial standard, if available, is required. In its absence, an ISO 17034-accredited Certified Reference Material provides the next highest level of assurance, with documented traceability and measurement uncertainty.

For the vast majority of research, development, and routine quality control, a properly qualified in-house secondary standard offers a practical and scientifically sound solution. By using a primary method like qNMR for value assignment and orthogonal techniques like HPLC for impurity profiling, laboratories can establish a robust, traceable, and defensible internal standard, ensuring the quality and consistency of their analytical results.

References

  • Title: General Chapters: <11> USP REFERENCE STANDARDS Source: uspbpep.com URL: [Link]

  • Title: ISO 17034 Guide to International Standards for Reference Material Producers Source: Stendard URL: [Link]

  • Title: ISO 17034 Reference Material Producer (RMP) Accreditation Source: ANAB - ANSI National Accreditation Board URL: [Link]

  • Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]

  • Title: Reference Materials Producers ( ISO 17034 ) Accreditation Source: NATA URL: [Link]

  • Title: Organic Certified Reference Materials Source: ESSLAB URL: [Link]

  • Title: The new International Standard ISO 17034: general requirements for the competence of reference material producers Source: JRC Publications Repository URL: [Link]

  • Title: ISO 17034 The Complete Guide to Reference Material Producers and Global Accreditation Source: Isoupdate.com URL: [Link]

  • Title: Organic Certified Reference Materials Source: Target Analysis URL: [Link]

  • Title: Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: MDPI URL: [Link]

  • Title: Are You Handling USP Reference Standards Appropriately? Source: Lachman Consultants URL: [Link]

  • Title: Agilent Organic Certified Reference Materials and Standards Source: Separation Science URL: [Link]

  • Title: Multi component organic reference standards Source: Labsert URL: [Link]

  • Title: USP Reference Standards- General Chapters Source: Trung Tâm Thuốc Central Pharmacy URL: [Link]

  • Title: 〈11〉 USP Reference Standards Source: USP-NF ABSTRACT URL: [Link]

  • Title: Compound purity analysis and HPLC data Source: The Royal Society of Chemistry URL: [Link]

  • Title: 5.12. Reference Standards Ep9.0 Source: European Pharmacopoeia URL: [Link]

  • Title: Silica gel PV2293 - Propionic acid Source: OSHA URL: [Link]

  • Title: relating to methods of analysis necessary for checking the composition of cosmetic Source: EUR-Lex URL: [Link]

  • Title: 2-phenylpropionic acid - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Evaluation of detection methods for the reversed-phase HPLC determination of 3',4',5'-trimethoxyflavone in different phytopharmaceutical products and in human serum Source: PubMed URL: [Link]

  • Title: European Pharmacopeia standards Source: imChem URL: [Link]

  • Title: Ph. Eur. reference standards Source: European Directorate for the Quality of Medicines & HealthCare URL: [Link]

  • Title: Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil Source: EPA URL: [Link]

  • Title: Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization Source: ResearchGate URL: [Link]

  • Title: Fact sheet: European Pharmacopoeia Reference Standards Source: European Directorate for the Quality of Medicines & HealthCare URL: [Link]

  • Title: Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl) Source: ResearchGate URL: [Link]

  • Title: The Value of Pharmacopeial Reference Standards Source: YouTube URL: [Link]

Sources

Validation

Structural Confirmation of 2-(2,3,4-Trimethoxyphenyl)propionic Acid via X-ray Crystallography

A Comparative Technical Guide for Drug Development Scientists Executive Summary The Core Challenge: In the synthesis of 2-arylpropionic acids (the "profen" class), distinguishing between positional isomers (e.g., 2,3,4-t...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development Scientists

Executive Summary

The Core Challenge: In the synthesis of 2-arylpropionic acids (the "profen" class), distinguishing between positional isomers (e.g., 2,3,4-trimethoxy vs. 2,4,5-trimethoxy) and establishing absolute stereochemistry (


 vs. 

) is critical. While NMR (

H,

C) and Mass Spectrometry (MS) provide connectivity and molecular weight data, they often fail to unambiguously resolve the steric crowding effects of the ortho-methoxy group or the definitive 3D packing of the crystal lattice.

The Solution: Single Crystal X-ray Diffraction (SC-XRD) serves as the "Gold Standard" for structural confirmation. This guide details the protocol for confirming the structure of 2-(2,3,4-Trimethoxyphenyl)propionic acid , highlighting its superiority over spectroscopic alternatives for resolving steric hindrance, torsion angles, and hydrogen-bonding networks.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The following table objectively compares SC-XRD against standard characterization techniques for this specific sterically crowded molecule.

FeatureSC-XRD (X-Ray Crystallography) NMR (

H /

C / NOESY)
Mass Spectrometry (HRMS)
Primary Output Absolute 3D spatial arrangement & packing.Atom connectivity & electronic environment.[1]Molecular formula & fragmentation.
Isomer Resolution Definitive. Distinguishes 2,3,4- from 2,3,6- or 2,4,5- isomers based on electron density maps.Ambiguous. Overlapping methoxy signals (

3.7–3.9 ppm) can make NOESY interpretation difficult.
Non-specific. Isomers often have identical masses and similar fragmentation patterns.
Stereochemistry Absolute (

).
Can determine absolute configuration using anomalous scattering (Flack parameter).
Relative. Requires chiral shift reagents or derivatization (Mosher's method) to determine enantiomeric excess.None. Cannot distinguish enantiomers.
Polymorphism High. Identifies specific polymorphs (critical for solubility/bioavailability).Low. Solid-state NMR is required; solution NMR loses all packing information.None.
Sample State Single Crystal (Solid).Solution (typically CDCl

or DMSO-

).
Ionized Gas.

Expert Insight: For 2-(2,3,4-Trimethoxyphenyl)propionic acid, the ortho-methoxy group at position 2 creates significant steric clash with the propionic acid side chain. SC-XRD allows you to measure the specific torsion angle


 (C1-C2-O-Me), predicting the molecule's ability to bind to planar biological targets.

Experimental Protocol: Structural Confirmation

Phase 1: Crystal Growth (The Bottleneck)

Obtaining a diffraction-quality crystal is the most challenging step for propionic acid derivatives due to their tendency to form oils or microcrystalline powders.

  • Method A: Slow Evaporation (Preferred)

    • Dissolve 20 mg of the crude acid in 2 mL of Ethanol/Water (80:20) or Acetone .

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean scintillation vial.
      
    • Cover with parafilm and poke 3-4 small holes.

    • Store at 4°C in a vibration-free environment.

    • Why: Aryl propionic acids often form centrosymmetric dimers via carboxylic acid hydrogen bonds (

      
       motif). Polar protic solvents encourage this stable dimerization.
      
  • Method B: Vapor Diffusion (Alternative)

    • Dissolve compound in a minimal amount of Tetrahydrofuran (THF) (inner vial).

    • Place inner vial in a larger jar containing Hexane or Pentane (precipitant).

    • Seal the outer jar.

    • Why: Good for hydrophobic methoxy-substituted rings if Method A yields oils.

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).

  • Source: Cu-K

    
     (
    
    
    
    Å) is preferred over Mo-K
    
    
    for this organic molecule.
    • Reasoning: Copper radiation provides better anomalous signal for absolute configuration determination in the absence of heavy atoms (using the method of Parsons or Hooft).

  • Temperature: 100 K (Cryostream).

    • Reasoning: Freezing rotation of the methoxy methyl groups reduces thermal ellipsoids, allowing precise bond length determination.

Phase 3: Structure Solution Workflow

The following diagram illustrates the logical pathway from synthesis to a refined CIF (Crystallographic Information File).

G Synthesis Crude 2-(2,3,4-Trimethoxyphenyl) propionic acid Screening Crystal Screening (Solvent: EtOH/H2O vs THF/Hex) Synthesis->Screening Purification Selection Microscope Selection (Polarized Light) Screening->Selection 1-3 Weeks Diffraction X-Ray Diffraction (Cu-Kα, 100K) Selection->Diffraction Mounting Phasing Structure Solution (Direct Methods/SHELXT) Diffraction->Phasing Data Reduction Refinement Refinement (SHELXL) Minimize R1 & wR2 Phasing->Refinement Electron Density Map Refinement->Refinement Add Hydrogens (Riding Model) Validation CheckCIF & Olex2 (Flack Parameter Check) Refinement->Validation Final Model

Figure 1: Structural determination workflow for aryl-propionic acid derivatives. Blue nodes indicate input/output, Green nodes indicate computational processing.

Data Interpretation Guide

When analyzing the output (ORTEP diagram and Packing), focus on these three critical structural features:

A. The Carboxylic Acid Dimer

Expect the molecules to form a centrosymmetric dimer.

  • Observation: Two molecules facing each other, linked by two O-H···O hydrogen bonds.[1]

  • Metric: Look for an O···O distance of approximately 2.65 Å . This confirms the carboxylic acid is protonated and not a salt.

B. The Methoxy Conformations

The 2,3,4-trimethoxy pattern is crowded.

  • Observation: The methoxy group at C3 is usually coplanar with the ring. The methoxy groups at C2 and C4 may twist out of plane to relieve steric strain.

  • Metric: Check the C-C-O-C torsion angles. A twist >15° indicates significant steric strain, which correlates with high reactivity or specific metabolic susceptibility.

C. Absolute Configuration (Chirality)

If you synthesized the chiral version (e.g., via asymmetric hydrogenation):

  • Metric: Check the Flack Parameter .

    • Flack

      
       0.0 (with small su): Correct absolute structure.
      
    • Flack

      
       1.0: Inverted structure (you have the enantiomer).
      
    • Flack

      
       0.5: Racemic twin (separation failed).
      

References

  • General Crystallography of Aryl-Propionic Acids

    • Das, D., et al. (2012). "Crystal structures of phenylpropionic acid derivatives." Acta Crystallographica Section E.

  • Specific Analog Structure (3-(2,5-dimethoxyphenyl)propionic acid)

    • Betz, R., et al. (2015). "Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid." PubMed Central.

    • Note: This reference provides the baseline packing motif ( dimers) expected for the 2,3,4-isomer.
  • Comparison of NMR vs X-Ray

    • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 10: Stereochemistry).

  • Flack Parameter & Absolute Configuration

    • Parsons, S., et al. (2013). "Use of quotient difference intensity differences to determine absolute structure." Acta Crystallographica Section B.

Sources

Comparative

Technical Guide: Bioequivalence Assessment of 2-(2,3,4-Trimethoxyphenyl)propionic acid

This guide outlines the technical framework for conducting bioequivalence (BE) studies involving 2-(2,3,4-Trimethoxyphenyl)propionic acid , a compound structurally related to the arylpropionic acid class of non-steroidal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for conducting bioequivalence (BE) studies involving 2-(2,3,4-Trimethoxyphenyl)propionic acid , a compound structurally related to the arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs) and sharing the trimethoxyphenyl moiety found in metabolic agents like Trimetazidine.

Given the specific chemical nature of this compound (CAS 71989-99-6), this guide treats it as an Active Pharmaceutical Ingredient (API) requiring rigorous pharmacokinetic (PK) comparison against a Reference Listed Drug (RLD) or in the context of formulation development.

Compound Overview & Pharmacokinetic Profile

2-(2,3,4-Trimethoxyphenyl)propionic acid is a lipophilic organic acid characterized by a phenyl ring substituted with three methoxy groups at the 2, 3, and 4 positions, and a propionic acid side chain. This structure suggests properties similar to Class II (Low Solubility, High Permeability) or Class I (High Solubility, High Permeability) compounds depending on the salt form used.

Structural Causality in PK
  • Absorption: The propionic acid moiety (pKa ~4.5) facilitates rapid absorption in the acidic environment of the upper GI tract, typically resulting in a

    
     of 1–2 hours.
    
  • Distribution: High lipophilicity (due to trimethoxy groups) suggests extensive plasma protein binding (>90%), necessitating sensitive analytical methods that measure total or free drug as appropriate.

  • Metabolism: Likely undergoes Phase II glucuronidation or Phase I O-demethylation (similar to Trimetazidine), making the parent compound the primary analyte for BE assessment.

Study Design: Randomized Crossover Protocol

To objectively compare the Test formulation (T) with the Reference (R), a single-dose, randomized, two-period, two-sequence crossover design is the gold standard. This design minimizes inter-subject variability, allowing the formulation effect to be isolated.

Protocol Specifications
ParameterSpecificationScientific Rationale
Study Design Randomized, 2-Period, 2-Sequence Crossover (TR/RT)Eliminates inter-subject variability; each subject acts as their own control.
Population Healthy Volunteers (

)
Homogeneous group reduces physiological variance; sample size based on intra-subject CV (~20%).
Dosing Condition Fasted (primary) & Fed (if modified release)Fasted state is most sensitive to detecting formulation differences in absorption.
Washout Period

(e.g., 7 days)
Ensures complete elimination of the drug before the second period to prevent carryover effects.
Sampling Schedule Pre-dose (0h) to 24-48h post-doseCovers

of

; sampling frequency high around

(e.g., every 15 min).
Visualizing the Crossover Workflow

The following diagram illustrates the logical flow of the crossover study design, ensuring valid statistical comparison.

BE_Study_Design Start Screening & Enrollment (N=36) Randomization Randomization Start->Randomization Group1 Sequence 1 (TR) Period 1: Test Randomization->Group1 Group2 Sequence 2 (RT) Period 1: Reference Randomization->Group2 Washout Washout Period (> 7 Days) Group1->Washout Group2->Washout Group1_P2 Period 2: Reference Washout->Group1_P2 Group2_P2 Period 2: Test Washout->Group2_P2 Analysis Bioanalytical & Statistical Analysis Group1_P2->Analysis Group2_P2->Analysis

Figure 1: Randomized 2-way crossover design ensuring statistical power and elimination of carryover effects.

Bioanalytical Methodology (LC-MS/MS)

Accurate quantification of 2-(2,3,4-Trimethoxyphenyl)propionic acid in plasma requires a validated LC-MS/MS method. The method must be selective for the 2,3,4-isomer to distinguish it from potential isomers (e.g., 3,4,5-trimethoxy variants).

Analytical Workflow
  • Sample Preparation: Protein Precipitation (PPT) with Acetonitrile or Liquid-Liquid Extraction (LLE) using MTBE/Ethyl Acetate to remove phospholipids.

  • Chromatography (LC):

    • Column: C18 Reverse Phase (e.g., Waters BEH C18,

      
       mm, 1.7 µm).
      
    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (MS/MS):

    • Ionization: ESI Negative Mode (carboxylic acids ionize well in negative mode).

    • MRM Transition: Precursor

      
       (m/z 239.1) 
      
      
      
      Product Ion (m/z 181.1 or similar characteristic fragment).
  • Internal Standard (IS): Stable isotope-labeled analog (e.g.,

    
    -2-(2,3,4-Trimethoxyphenyl)propionic acid) to correct for matrix effects.
    
Validation Criteria (FDA/EMA Guidelines)
  • Linearity:

    
     over the range (e.g., 10 – 5000 ng/mL).
    
  • Precision & Accuracy: CV < 15% (20% at LLOQ).

  • Recovery: Consistent across low, medium, and high QC levels.

  • Stability: Freeze-thaw, bench-top, and autosampler stability established.

Analytical_Workflow Sample Plasma Sample (50 µL) IS_Add Add Internal Standard (d3-Analog) Sample->IS_Add Extract Extraction (LLE/PPT) Remove Proteins IS_Add->Extract Sep LC Separation (C18 Column) Extract->Sep Detect MS/MS Detection (ESI-, MRM) Sep->Detect Data Quantification (Peak Area Ratio) Detect->Data

Figure 2: Step-by-step bioanalytical workflow for precise quantification.

Comparative Performance & Statistical Analysis

The core of the bioequivalence study is the statistical comparison of PK parameters. Equivalence is declared if the 90% Confidence Interval (CI) of the geometric mean ratio (Test/Reference) falls within the acceptance limits.

Key Pharmacokinetic Metrics
ParameterDefinitionSignificance in BE

Maximum plasma concentrationIndicator of absorption rate; critical for safety and onset of action.

Area under the curve to last time pointMeasure of total exposure (extent of absorption).

Area under the curve extrapolated to infinityMeasure of total exposure; confirms elimination phase capture.

Time to reach

Evaluated as median difference; indicates rate of absorption.
Acceptance Criteria

According to FDA and EMA guidelines [1, 2]:

  • Primary Endpoints:

    
    , 
    
    
    
    ,
    
    
    .
  • Acceptance Range: 80.00% – 125.00%.

  • Statistical Model: ANOVA on log-transformed data including terms for Sequence, Subject(Sequence), Period, and Treatment.

Example Data Presentation (Hypothetical)
ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Ratio (T/R) %90% CIConclusion

(ng/mL)


102.996.5 – 109.8Pass

(ng·h/mL)


98.394.1 – 102.6Pass

(h)


-p > 0.05Pass

Safety & Tolerability Monitoring

While 2-(2,3,4-Trimethoxyphenyl)propionic acid is the study drug, safety monitoring is paramount, especially for acid-based compounds which may cause gastrointestinal irritation.

  • Adverse Event (AE) Monitoring: Continuous monitoring for GI symptoms (nausea, dyspepsia), headache, or dizziness.

  • Clinical Labs: Baseline and post-study hematology and biochemistry to ensure no acute toxicity.

  • Vital Signs: Blood pressure and heart rate monitoring at pre-dose and intervals post-dose (e.g., 2h, 4h).

References

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. (2013). Link

  • European Medicines Agency (EMA). Guideline on the Investigation of Bioequivalence. (2010). Link

  • GuideChem. 2-(2,3,4-Trimethoxyphenyl)Propionic Acid - Chemical Properties and CAS 71989-99-6.Link

  • PubChem. Compound Summary: Propionic Acid Derivatives. (General Reference for Structural Class). Link

Validation

A Senior Application Scientist's Guide to the Comparative Potency of Trimethoxyphenyl Derivatives in Anticancer Assays

For researchers, scientists, and drug development professionals navigating the landscape of anticancer therapeutics, the trimethoxyphenyl (TMP) moiety is a recurring and significant pharmacophore. Its prevalence in poten...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the landscape of anticancer therapeutics, the trimethoxyphenyl (TMP) moiety is a recurring and significant pharmacophore. Its prevalence in potent tubulin polymerization inhibitors, such as the natural product colchicine, has inspired the synthesis and evaluation of numerous derivatives. This guide provides an in-depth, objective comparison of the potency of various TMP derivatives, grounded in experimental data from key assays. We will delve into the causality behind experimental choices, provide detailed protocols for self-validating assays, and present a clear, comparative analysis to inform your research and development efforts.

The Central Role of Tubulin in Cancer Therapy

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the cytoskeleton. They are integral to essential cellular processes including the maintenance of cell shape, intracellular transport, and most critically, cell division.[1][2] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is crucial for the formation of the mitotic spindle, which segregates chromosomes during mitosis.[2]

Disruption of microtubule dynamics is a well-established strategy in cancer therapy.[1] Compounds that interfere with this process can arrest cancer cells in the G2/M phase of the cell cycle, leading to apoptosis, or programmed cell death.[3][4] Trimethoxyphenyl derivatives predominantly act as microtubule-destabilizing agents, binding to the colchicine-binding site on β-tubulin.[5][2] This binding prevents the polymerization of tubulin into microtubules, ultimately leading to mitotic arrest and cell death.[2][6]

Comparative Potency of Trimethoxyphenyl Derivatives

The antiproliferative activity of TMP derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. This value represents the concentration of a compound required to inhibit the growth of a cell population by 50%. The lower the IC50 value, the greater the potency of the compound.

Here, we present a comparative analysis of the IC50 values for several TMP derivatives across different human cancer cell lines, as determined by the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]

Compound/DerivativeTarget Cell Line(s)IC50 (µM)Reference CompoundReference IC50 (µM)Source(s)
Selenophene Derivative (7i) Huh7, MCF-7, SGC-79010.080 - 0.12Combretastatin A-4 (CA-4)0.099 - 0.13[1]
Pyridine Derivative (VI) HCT-116, HepG2, MCF-73.25 - 6.11Colchicine7.40 - 10.41[3]
Pyridine Derivative (Vj) HCT-116, HepG2, MCF-73.74 - 4.82Colchicine7.40 - 10.41[3]
Pyrrolizine Derivative (16a) MCF-7/ADR0.52 - 6.26--[9]
Pyrrolizine Derivative (16b) MCF-7/ADR0.52 - 6.26--[9]
Pyrrolizine Derivative (16d) MCF-7/ADR0.52 - 6.26--[9]
Triazinone Derivative (9) HepG21.38Podophyllotoxin-[10][11]
Triazinone Derivative (10) HepG22.52Podophyllotoxin-[10][11]
Triazinone Derivative (11) HepG23.21Podophyllotoxin-[10][11]
Indole Derivative (3g) MCF-7Potent antiproliferative activity--[12]

Note: The potency of compound 3g was described qualitatively in the source. MCF-7/ADR is an adriamycin-resistant breast cancer cell line.

Experimental Protocols: A Guide to Self-Validating Assays

The trustworthiness of potency data hinges on robust and well-executed experimental protocols. Here, we provide detailed, step-by-step methodologies for two key assays used to evaluate TMP derivatives.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin, providing mechanistic insight into its activity. The principle lies in monitoring the increase in light scattering or absorbance as tubulin monomers assemble into microtubules.[13]

Workflow for Tubulin Polymerization Assay

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_measurement Measurement cluster_analysis Data Analysis A Thaw tubulin, GTP, and buffers on ice B Prepare serial dilutions of TMP derivative A->B C Prepare positive (e.g., Paclitaxel) and negative (DMSO) controls B->C D On ice, combine tubulin with GTP-supplemented buffer E Add diluted TMP derivative or control to the tubulin mixture D->E F Transfer reaction mix to a pre-warmed 96-well plate (37°C) E->F G Measure absorbance at 340 nm kinetically in a temperature-controlled spectrophotometer F->G Initiates polymerization H Plot absorbance vs. time to generate polymerization curves G->H I Determine Vmax and maximum polymer mass H->I J Plot Vmax or max polymer mass vs. log[compound] to calculate IC50 I->J

Caption: Workflow for the in vitro tubulin polymerization assay.

Detailed Protocol:

  • Reagent Preparation:

    • Thaw purified tubulin, GTP stock solution, and general tubulin buffer on ice.[5][14] Keep all reagents on ice throughout the setup.

    • Prepare a fresh solution of general tubulin buffer containing 1 mM GTP.[5]

    • Prepare serial dilutions of the test trimethoxyphenyl derivative in general tubulin buffer. A typical starting concentration range is 0.1 µM to 100 µM.[5]

    • Prepare dilutions of a positive control (e.g., paclitaxel for polymerization enhancement or colchicine for inhibition) and a negative control (e.g., DMSO).[12][15]

  • Reaction Mixture Preparation (on ice):

    • In a microcentrifuge tube, combine the purified tubulin with the GTP-supplemented buffer to the desired final concentration (e.g., 3 mg/mL).[15]

    • Aliquot the tubulin solution into reaction tubes.

    • Add a small volume (e.g., 1/10th of the final volume) of the diluted test compound, positive control, or negative control to the respective tubes.[5]

  • Initiation and Measurement:

    • Pre-warm a 96-well microplate to 37°C.[15]

    • Carefully transfer the reaction mixtures to the wells of the pre-warmed plate.[5] It is recommended to perform each condition in triplicate.

    • Immediately place the plate in a spectrophotometer with temperature control set to 37°C.[15]

    • Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes) to monitor the kinetics of polymerization.[5][15]

  • Data Analysis:

    • Plot the absorbance at 340 nm against time for each concentration of the test compound and the controls. This will generate polymerization curves.[5]

    • From these curves, determine key parameters such as the maximum rate of polymerization (Vmax) and the maximum polymer mass (Amax).[5]

    • To calculate the IC50 value, plot the Vmax or Amax as a function of the logarithm of the test compound's concentration and fit the data to a dose-response curve.[5]

MTT Cell Viability Assay

The MTT assay is a widely used colorimetric method to assess the cytotoxic potential of a compound by measuring the metabolic activity of cells.[7] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells.[7]

Workflow for MTT Cell Viability Assay

G cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_solubilization Solubilization & Measurement cluster_analysis Data Analysis A Seed cells in a 96-well plate and allow to adhere overnight B Treat cells with serial dilutions of the TMP derivative A->B C Include untreated and vehicle (DMSO) controls B->C D Incubate for a set duration (e.g., 72 hours) C->D E Add MTT solution to each well D->E F Incubate for 3-4 hours at 37°C to allow formazan formation E->F G Add solubilization solution (e.g., DMSO or SDS-HCl) to dissolve formazan crystals F->G H Measure absorbance at ~570 nm using a microplate reader G->H I Subtract background absorbance H->I J Normalize data to untreated controls I->J K Plot % cell viability vs. log[compound] to calculate IC50 J->K

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding and Treatment:

    • Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]

    • Prepare serial dilutions of the trimethoxyphenyl derivative in cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing the various concentrations of the test compound. Include wells with untreated cells and cells treated with the vehicle (e.g., DMSO) as controls.[8]

    • Incubate the plate for the desired exposure time (e.g., 72 hours).[1]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[7]

    • Add a small volume of the MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[8]

    • Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by viable cells.[7][8]

  • Formazan Solubilization and Absorbance Measurement:

    • After the incubation, carefully remove the MTT-containing medium.

    • Add a solubilization solution, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, to each well to dissolve the purple formazan crystals.[7][16]

    • Gently shake the plate to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.[8]

  • Data Analysis:

    • Subtract the absorbance of a blank well (containing only medium and MTT) from all other readings.

    • Calculate the percentage of cell viability for each concentration by normalizing the absorbance values to that of the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Mechanism of Action: A Closer Look at Tubulin Inhibition

The antiproliferative effects of trimethoxyphenyl derivatives stem from their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][4]

Signaling Pathway of Tubulin Inhibition by TMP Derivatives

G TMP Trimethoxyphenyl Derivative Tubulin α/β-Tubulin Heterodimers TMP->Tubulin Polymerization Microtubule Polymerization (Assembly) TMP->Polymerization Inhibits Tubulin->Polymerization Microtubules Dynamic Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Mitosis Proper Chromosome Segregation Spindle->Mitosis CellCycle G2/M Phase Arrest Apoptosis Apoptosis (Programmed Cell Death) CellCycle->Apoptosis

Caption: Mechanism of action of trimethoxyphenyl derivatives as tubulin polymerization inhibitors.

As depicted, TMP derivatives bind to the colchicine site on β-tubulin, which inhibits the polymerization of tubulin heterodimers into microtubules.[5][2] This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, a critical structure for chromosome segregation during cell division.[2][6] Consequently, the cell cycle is arrested at the G2/M phase, which in turn triggers the apoptotic cascade, leading to the death of the cancer cell.[3][4]

Conclusion

This guide has provided a comprehensive overview of the comparative potency of trimethoxyphenyl derivatives, grounded in experimental data and established scientific principles. The presented data highlights the significant potential of these compounds as anticancer agents, with several derivatives demonstrating potent activity against a range of cancer cell lines. The detailed protocols for key assays offer a framework for researchers to conduct their own robust and reliable evaluations. By understanding the mechanism of action and having access to validated experimental workflows, scientists and drug development professionals can make more informed decisions in the pursuit of novel and effective cancer therapies. The continued exploration of the structure-activity relationships of trimethoxyphenyl derivatives will undoubtedly pave the way for the development of next-generation tubulin inhibitors with improved efficacy and safety profiles.

References

  • Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26 - Benchchem.
  • Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)
  • Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - RSC Publishing.
  • Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors an - RSC Publishing.
  • Natural-Product-Inspired Discovery of Trimethoxyphenyl-1,2,4-triazolosulfonamides as Potent Tubulin Polymeriz
  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
  • Protocol for Cell Viability Assays - BroadPharm.
  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P.
  • In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin) - Sigma-Aldrich.
  • Tubulin Polymeriz
  • Colchicine --- update on mechanisms of action and therapeutic uses - PMC.
  • CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TR.
  • Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents - PMC.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf.
  • MTT assay protocol | Abcam.
  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - Semantic Scholar.
  • Mechanism of Action for Colchicine | Detailed Explan
  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - MDPI.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(2,3,4-Trimethoxyphenyl)propionic Acid

This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(2,3,4-Trimethoxyphenyl)propionic acid. Designed for researchers, scientists, and drug development professionals, th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(2,3,4-Trimethoxyphenyl)propionic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a framework for safe and compliant laboratory operations. Our commitment is to foster a culture of safety by explaining the causality behind each procedural step, ensuring a deep and functional understanding of chemical waste management.

Part 1: Immediate Safety and Handling Protocol

Before initiating any disposal procedure, the immediate safety of laboratory personnel is paramount. This involves a clear understanding of the potential hazards and the consistent use of appropriate Personal Protective Equipment (PPE).

1.1. Personal Protective Equipment (PPE): The First Line of Defense

All handling of 2-(2,3,4-Trimethoxyphenyl)propionic acid and its waste must be conducted while wearing the following PPE:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended to prevent skin contact.

  • Safety goggles: To protect against splashes and accidental eye contact.

  • Lab coat: To protect clothing and skin from contamination.

All operations involving this chemical should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[2]

1.2. Spill Management: An Emergency Response Plan

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination. Every laboratory should have a clear and practiced spill response plan.[3]

Spill Size Action Protocol
Small Spill (manageable by lab personnel) 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite). 3. Gently sweep up the absorbed material and place it in a designated hazardous waste container.[4] 4. Clean the spill area with soap and water.
Large Spill (requires external assistance) 1. Evacuate the immediate area. 2. Alert your institution's Environmental Health and Safety (EH&S) department or emergency response team immediately. 3. Provide them with as much information as possible about the spilled chemical.

Part 2: The Disposal Workflow: A Step-by-Step Procedural Guide

The disposal of 2-(2,3,4-Trimethoxyphenyl)propionic acid must be managed as a hazardous waste stream in compliance with local, state, and federal regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[5]

2.1. Waste Identification and Segregation: The Principle of Incompatibility

Proper segregation of chemical waste is fundamental to preventing dangerous reactions.[6]

  • Designate a Waste Stream: 2-(2,3,4-Trimethoxyphenyl)propionic acid waste should be collected in a dedicated container.

  • Avoid Mixing: Do not mix this acidic waste with other waste streams, especially bases, strong oxidizing agents, or reactive metals, to prevent violent chemical reactions.[2]

2.2. Container Management: Ensuring Secure Containment

The integrity of the waste container is critical for safe storage and transport.[6]

  • Material Compatibility: Use a container made of a material compatible with carboxylic acids. High-density polyethylene (HDPE) is a suitable choice as it is resistant to corrosion from acids.[2] Avoid metal containers.[7]

  • Container Condition: The container must be in good condition, free from leaks or damage, and have a secure, leak-proof lid.[8]

  • Filling Capacity: Do not fill the container to more than 90% of its capacity to allow for vapor expansion and to prevent spills during handling and transport.[2][7]

  • Keep it Closed: The waste container must be kept closed at all times, except when adding waste.[8] This minimizes the release of vapors and prevents spills.

2.3. Labeling: Clear and Compliant Communication

Accurate and clear labeling is a regulatory requirement and a critical safety communication tool.[5] The waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste" .[8]

  • The full chemical name: "2-(2,3,4-Trimethoxyphenyl)propionic acid" . Avoid using abbreviations or chemical formulas.[8]

  • The approximate concentration and quantity of the waste.

  • The date when the first waste was added to the container (accumulation start date).

  • The name and contact information of the principal investigator or responsible person.[5]

2.4. Waste Accumulation and Storage: The Satellite Accumulation Area

Laboratories are permitted to accumulate hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[8]

  • Location: The SAA should be under the direct control of the laboratory personnel generating the waste.[8]

  • Segregation in Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials.[9]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to capture any potential leaks. The containment system should be able to hold 110% of the volume of the largest container or 10% of the total volume of all containers, whichever is greater.[10]

  • Weekly Inspections: The SAA and its containers should be inspected weekly for leaks, proper labeling, and container integrity.[6]

2.5. Final Disposal: Professional and Compliant Removal

Disposal of hazardous chemical waste into the regular trash or down the sanitary sewer is strictly prohibited.[5]

  • Engage a Licensed Professional: The final disposal of 2-(2,3,4-Trimethoxyphenyl)propionic acid must be handled by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[2]

  • Requesting Pickup: When the waste container is approximately 90% full, follow your institution's procedures to request a waste pickup.[8] Ensure all paperwork is completed accurately.

The following diagram illustrates the decision-making and operational workflow for the proper disposal of 2-(2,3,4-Trimethoxyphenyl)propionic acid.

start Start: Generation of 2-(2,3,4-Trimethoxyphenyl)propionic acid waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Step 2: Use a Designated, Compatible, and Labeled Hazardous Waste Container (HDPE) ppe->container labeling Label Container: 'Hazardous Waste' Full Chemical Name Accumulation Date container->labeling segregation Step 3: Segregate Waste (Keep away from bases, oxidizers, and metals) labeling->segregation storage Step 4: Store in a Satellite Accumulation Area (SAA) with Secondary Containment segregation->storage inspection Weekly Inspection of SAA (Check for leaks, proper labeling) storage->inspection full Container is 90% Full? inspection->full full->storage No request Step 5: Arrange for Pickup by EH&S or Licensed Waste Disposal Company full->request Yes end End: Compliant Disposal request->end

Caption: Disposal Workflow for 2-(2,3,4-Trimethoxyphenyl)propionic acid.

Part 3: Regulatory and Compliance Framework

Adherence to federal and state regulations is not optional. The primary regulations governing hazardous waste are established by the EPA under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA) for worker safety.[11][12]

  • EPA (RCRA): Governs the generation, transportation, treatment, storage, and disposal of hazardous waste.[6] Key requirements include proper waste identification, container management, and the use of a manifest system for tracking waste from generation to disposal.[7]

  • OSHA: The Hazard Communication Standard (29 CFR 1910.1200) requires that hazards of all chemicals are evaluated and that this information is conveyed to employers and employees.[11] The Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120) provides guidelines for worker protection during hazardous waste operations.[12]

By following the procedures outlined in this guide, your laboratory will be in a strong position to maintain compliance with these critical regulations, ensuring a safe working environment and responsible environmental stewardship.

References

  • Hazardous Waste - Standards | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]

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